1-Chloro-3-hexyne
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C6H9Cl |
|---|---|
Molekulargewicht |
116.59 g/mol |
IUPAC-Name |
1-chlorohex-3-yne |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |
InChI-Schlüssel |
QQYFCQOUPAMSHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCCl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 1-chloro-3-hexyne, a valuable building block in organic synthesis. The document details the chemical principles, experimental protocol, and expected analytical data for this compound.
Introduction
This compound is a halogenated alkyne of interest in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chloroalkane and an internal alkyne, allows for a variety of subsequent chemical transformations. This guide focuses on a practical and efficient laboratory-scale synthesis starting from a commercially available precursor.
Synthetic Pathway
The most straightforward and reliable method for the synthesis of this compound is the conversion of the corresponding alcohol, 3-hexyn-1-ol, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding via a chlorosulfite ester intermediate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
The overall reaction is as follows:
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
Expected Analytical Data
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -CH₂Cl), ~2.5 (m, 2H, -C≡C-CH₂-), ~2.2 (q, 2H, -CH₂-CH₃), ~1.1 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~80-90 (alkyne carbons), ~45 (-CH₂Cl), ~25 (-C≡C-CH₂-), ~14 (-CH₂-CH₃), ~12 (-CH₃) |
| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~2250 (C≡C stretch, weak), ~750-650 (C-Cl stretch) |
| Mass Spec (m/z) | Molecular ion peak at ~116 and 118 (due to ³⁵Cl and ³⁷Cl isotopes), fragmentation patterns corresponding to the loss of Cl and alkyl groups. |
This in-depth technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for their synthetic endeavors in drug development and other areas of chemical research.
physical properties of 1-Chloro-3-hexyne
An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-hexyne
Introduction
This compound is an organic compound with the molecular formula C6H9Cl.[1] As a member of the haloalkyne family, its physical properties are of significant interest in various fields of chemical research and development, particularly in synthetic organic chemistry where it can serve as a versatile building block. The presence of both a chloro group and an internal alkyne functionality dictates its reactivity and physical behavior. This guide provides a summary of the computed , detailed experimental protocols for their determination, and visualizations of key conceptual relationships.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9Cl | PubChem[1] |
| Molecular Weight | 116.59 g/mol | PubChem[1] |
| Exact Mass | 116.0392780 Da | PubChem[1] |
| Monoisotopic Mass | 116.0392780 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 82.8 | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physical properties are provided below. These protocols are generalized for a liquid organic compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For haloalkanes, the boiling point is influenced by the chain length, the type of halogen, and the degree of branching.[2][3][4]
Methodology: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a still head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the still head to accurately measure the temperature of the vapor that is distilling.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The pressure at which the measurement is taken should also be recorded.
Determination of Density
Density is the mass of a substance per unit volume.[5][6] For liquids, this can be accurately measured using a pycnometer or a vibrating tube density meter.[5]
Methodology: Pycnometry
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Weighing (Empty): Accurately weigh the empty pycnometer using an analytical balance.
-
Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid level should be at the mark.
-
Thermostatting: Place the filled pycnometer in a thermostat bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Weighing (Full): Remove the pycnometer from the bath, wipe it dry, and weigh it again.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m_full - m_empty) / V where:
-
m_full is the mass of the filled pycnometer.
-
m_empty is the mass of the empty pycnometer.
-
V is the calibrated volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through it.[7] It is a characteristic property of a substance and is useful for identification and purity assessment.[7]
Methodology: Using an Abbe Refractometer
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Also, record the temperature at which the measurement was made, as the refractive index is temperature-dependent.
Visualizations
Conceptual Relationship of Molecular Structure to Physical Properties
Caption: Structure-property relationships of this compound.
Experimental Workflow for Boiling Point Determination
Caption: Experimental workflow for determining boiling point.
References
- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. calnesis.com [calnesis.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Chloro-3-hexyne
Authoritative Note on Chemical Identification: The initial user request specified the CAS number 36215-07-3 for 1-Chloro-3-hexyne. However, extensive database verification confirms that CAS number 36215-07-3 is assigned to 1-Chloro-3-methoxypropane . The correct and verified CAS number for This compound is 64881-34-1 . This guide will focus exclusively on the properties, synthesis, and applications of this compound under its correct CAS identifier.
Introduction
This compound is a halogenated internal alkyne that serves as a valuable building block in organic synthesis. Its unique trifunctional nature, possessing an alkyl chain, a chloro moiety, and a carbon-carbon triple bond, allows for a diverse range of chemical transformations. This versatility makes it a compound of interest for researchers and scientists, particularly in the fields of medicinal chemistry and materials science, for the construction of more complex molecular architectures. The presence of the chlorine atom, in particular, can be leveraged for various coupling reactions and can influence the electronic properties and biological activity of target molecules.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 64881-34-1 | [4] |
| Molecular Formula | C₆H₉Cl | [4] |
| Molecular Weight | 116.59 g/mol | [4] |
| IUPAC Name | 1-chlorohex-3-yne | [4] |
| Canonical SMILES | CCC#CCCCl | [4] |
| InChIKey | QQYFCQOUPAMSHT-UHFFFAOYSA-N | [4] |
| Computed XLogP3 | 2.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 116.039278 g/mol | [4] |
| Monoisotopic Mass | 116.039278 g/mol | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Heavy Atom Count | 7 | [4] |
| Complexity | 82.8 | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: From 3-Hexyn-1-ol
A logical precursor for the synthesis of this compound is 3-Hexyn-1-ol. The hydroxyl group can be substituted with a chlorine atom.
References
Spectroscopic Profile of 1-Chloro-3-hexyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-hexyne. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of characteristic group frequencies and fragmentation patterns.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H (sp³) stretch |
| ~2250 | Weak-Medium | C≡C stretch (internal alkyne) |
| ~1465 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
| ~750-650 | Strong | C-Cl stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.60 | Triplet | 2H | Cl-CH₂- |
| ~2.70 | Triplet | 2H | -CH₂-C≡ |
| ~2.15 | Sextet | 2H | -C≡C-CH₂- |
| ~1.05 | Triplet | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~80 | -C≡C- |
| ~75 | -C≡C- |
| ~45 | Cl-CH₂- |
| ~25 | -CH₂-C≡ |
| ~22 | -C≡C-CH₂- |
| ~13 | -CH₃ |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 116/118 | Moderate | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 81 | High | [M - Cl]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory procedures for the analysis of halogenated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
-
-
Sample Transfer:
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the sampling accessory (e.g., ATR crystal or salt plates) is clean and dry.
-
Collect a background spectrum of the empty accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Application:
-
For ATR: Apply a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it covers the crystal surface.
-
For Salt Plates (NaCl or KBr): Place a small drop of the sample between two salt plates to create a thin liquid film.
-
-
Data Acquisition:
-
Place the sample accessory into the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the sampling accessory with an appropriate solvent and Kimwipes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or hexane) for sample dilution
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Set the carrier gas (typically helium) flow rate.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200).
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
The sample components will be separated on the GC column and then introduced into the mass spectrometer for ionization (typically by electron impact) and detection.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum associated with this peak.
-
Identify the molecular ion peak (M⁺), paying attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Identify the major fragment ions and propose their structures.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-Depth Technical Guide to the Reactivity of 1-Chloro-3-hexyne with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-hexyne is a versatile bifunctional molecule possessing both a reactive propargylic chloride and an internal alkyne. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-hexynyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, carbon, and sulfur-based reagents. The document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key quantitative data. Furthermore, visual representations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemistry involved.
Introduction
Propargyl halides are a well-established class of electrophiles in organic chemistry, known for their susceptibility to nucleophilic attack. This compound, with its ethyl group on the alkyne terminus, offers a balance of reactivity and stability, making it an attractive reagent in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The internal alkyne can participate in a variety of subsequent transformations, such as cycloaddition reactions, providing a gateway to diverse heterocyclic systems.
This guide will focus on the nucleophilic substitution reactions at the C1 position of this compound, exploring the factors that govern the reaction pathway and product formation.
Reaction Mechanisms
The reaction of this compound with nucleophiles primarily proceeds through two classical mechanistic pathways: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) reactions. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
S(_N)2 Mechanism
The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, which is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
An In-Depth Technical Guide on the Thermodynamic Properties of 1-Chloro-3-hexyne
An in-depth search for specific thermodynamic properties and experimental data for 1-Chloro-3-hexyne did not yield specific numerical values or detailed experimental protocols in the public domain. This is not uncommon for specialized chemical compounds that may not have been extensively studied or for which the data is proprietary.
However, based on established principles of thermodynamics and common experimental techniques in physical chemistry, a comprehensive technical guide can be constructed. This guide will outline the key thermodynamic properties of interest, detail the standard experimental methodologies used to determine them, and provide the requested visualizations. While specific data points for this compound are not available, this guide will serve as a foundational document for researchers, enabling them to understand the necessary parameters and the experimental approaches to obtain them.
Audience: Researchers, scientists, and drug development professionals.
Core Thermodynamic Properties
A complete thermodynamic profile of this compound is essential for predicting its behavior in chemical reactions, for process design, and for assessing its stability. The core thermodynamic properties of interest are summarized below. The values provided are placeholders and would need to be determined experimentally.
Table 1: Key Thermodynamic Parameters for this compound
| Property | Symbol | Value | Units |
| Molar Mass | M | 102.55 | g/mol |
| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | kJ/mol |
| Standard Molar Entropy (gas) | S°(g) | Data not available | J/(mol·K) |
| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | J/(mol·K) |
Table 2: Phase Transition Data for this compound
| Property | Symbol | Value | Units |
| Boiling Point (at 1 atm) | Tb | Data not available | °C or K |
| Enthalpy of Vaporization | ΔHvap | Data not available | kJ/mol |
| Melting Point | Tm | Data not available | °C or K |
| Enthalpy of Fusion | ΔHfus | Data not available | kJ/mol |
Experimental Protocols
The determination of the thermodynamic properties of this compound would involve the following standard experimental methodologies.
2.1. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for determining the heat of reaction for any chemical process involving the compound.
-
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, which can then be used to calculate the standard enthalpy of formation.
-
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature of the surrounding water is carefully monitored with a high-precision thermometer.
-
The heat released by the combustion is absorbed by the bomb and the water, leading to a temperature rise.
-
By knowing the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), the heat of combustion can be calculated.
-
Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl), the standard enthalpy of formation of this compound can be determined.
-
2.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Objective: To determine the heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus) of this compound.
-
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (commonly made of aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).
-
The instrument measures the differential heat flow between the sample and the reference required to maintain both at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature.
-
The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
-
The area under the melting peak is integrated to determine the enthalpy of fusion.
-
The heat capacity is determined from the shift in the baseline of the thermogram.
-
-
Visualizations
The following diagrams illustrate the logical workflow of the described experimental protocols.
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Caption: Logical relationship of inputs and outputs in DSC analysis.
Electrophilic Addition Reactions of 1-Chloro-3-hexyne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electrophilic addition reactions of 1-Chloro-3-hexyne, a substituted internal alkyne. Due to the presence of an electron-withdrawing chlorine atom and an asymmetric triple bond, the reactivity and regioselectivity of these reactions are of significant interest in synthetic organic chemistry. This document outlines the predicted outcomes and mechanistic pathways for key electrophilic additions, including hydrohalogenation, halogenation, and hydration. Detailed hypothetical experimental protocols and data are presented to serve as a practical resource for researchers in the field.
Introduction to the Reactivity of this compound
This compound is an internal alkyne characterized by a chlorine atom on the C1 carbon and an ethyl group on the C4 carbon, making the triple bond between C3 and C4 asymmetric. The electron-withdrawing inductive effect of the chlorine atom is expected to influence the electron density of the π-system of the alkyne, thereby affecting the rate and regioselectivity of electrophilic attack.
In general, electrophilic additions to alkynes proceed through the formation of a vinylic carbocation intermediate or a bridged halonium ion, depending on the electrophile.[1] The stability of the resulting carbocation is a key factor in determining the regiochemical outcome, following Markovnikov's rule, which states that the electrophile adds to the carbon atom of the multiple bond that bears the greater number of hydrogen atoms.[1] However, in an internal alkyne like this compound, the substitution pattern around the triple bond dictates the regioselectivity. The inductive effect of the chloroethyl group and the steric hindrance of the ethyl group will play crucial roles in directing the incoming electrophile.
Predicted Electrophilic Addition Reactions and Mechanisms
Hydrohalogenation (Addition of H-X)
The addition of hydrogen halides (e.g., HBr, HCl) to this compound is predicted to follow Markovnikov's rule, proceeding through a vinylic carbocation intermediate. The initial protonation of the triple bond can occur at either C3 or C4.
-
Protonation at C3: This would lead to a vinylic carbocation at C4, which is stabilized by the adjacent ethyl group through hyperconjugation.
-
Protonation at C4: This would result in a vinylic carbocation at C3. The stability of this carbocation would be influenced by the electron-withdrawing chloroethyl group.
Therefore, the formation of the carbocation at C4 is anticipated to be more favorable. The subsequent attack by the halide ion (X⁻) will lead to the major product. A second addition of HX can occur, typically with an excess of the hydrogen halide, to yield a geminal dihalide.[1]
Reaction Scheme:
Logical Relationship of Hydrohalogenation
Caption: Regioselectivity in the hydrohalogenation of this compound.
Halogenation (Addition of X₂)
The addition of halogens (e.g., Br₂, Cl₂) to alkynes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond.[2] The initial electrophilic attack by one halogen atom forms the bridged intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in a trans-dihaloalkene. A second addition of the halogen can occur to form a tetrahaloalkane.
Reaction Scheme:
Experimental Workflow for Halogenation
Caption: A typical experimental workflow for the halogenation of an alkyne.
Hydration (Addition of H₂O)
The acid-catalyzed hydration of alkynes typically requires a mercury(II) salt (e.g., HgSO₄) as a catalyst to overcome the lower reactivity of alkynes compared to alkenes. The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form.
For this compound, the addition of the hydroxyl group is expected to occur at the more substituted carbon that leads to a more stable carbocation-like transition state. Therefore, the hydroxyl group will preferentially add to C4.
Reaction Scheme:
Signaling Pathway for Hydration
References
An In-depth Technical Guide on the Stability and Decomposition of 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 1-chloro-3-hexyne is limited. This guide provides a comprehensive overview based on its known chemical properties, inferred reactivity from analogous compounds, and standardized experimental protocols for its characterization.
Introduction
This compound is an internal chloroalkyne with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its stability and decomposition pathways is critical for safe handling, storage, and application, particularly in the context of drug development where purity and degradation profiles are paramount. This technical guide summarizes the known properties of this compound, discusses its potential stability and decomposition mechanisms based on the reactivity of similar compounds, and outlines the standard experimental protocols for its analysis.
Physicochemical Properties of this compound
Quantitative data for this compound is primarily based on computational models. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl | PubChem[1] |
| Molecular Weight | 116.59 g/mol | PubChem[1] |
| IUPAC Name | 1-chlorohex-3-yne | PubChem[1] |
| SMILES | CCC#CCCCl | PubChem[1] |
| InChI | InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Complexity | 82.8 | PubChem[1] |
Table 1: Computed Physicochemical Properties of this compound
Stability and Inferred Decomposition Pathways
General Stability: Based on safety data sheets for similar compounds, this compound is expected to be stable under standard laboratory conditions (room temperature and pressure). However, as with many alkynes, it may be sensitive to heat, light, and the presence of certain metals, which can catalyze polymerization or decomposition. The presence of the chloro group introduces a potential leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.
Potential Decomposition Pathways:
-
Thermal Dehydrochlorination: Analogous to the thermal decomposition of 1-chlorohexane, this compound could undergo elimination of hydrogen chloride (HCl) upon heating.[2][3] This reaction would likely proceed via a concerted mechanism, potentially involving a four-membered transition state, to yield a highly reactive enyne or diene species, which could then undergo further reactions or polymerization.
-
Radical Decomposition: At elevated temperatures or under photochemical conditions, homolytic cleavage of the carbon-chlorine bond could generate a chlorine radical and a hexynyl radical.[4] These highly reactive radical intermediates can initiate a variety of subsequent reactions, including hydrogen abstraction, dimerization, and polymerization, leading to a complex mixture of decomposition products.
-
Electrophilic Addition and Polymerization: The triple bond in this compound is a region of high electron density, making it susceptible to electrophilic attack.[5][6][7] In the presence of acidic impurities or catalysts, electrophilic addition could initiate polymerization, where multiple alkyne molecules react to form a larger polymeric structure.
A logical diagram illustrating these potential decomposition pathways is provided below.
Caption: Potential decomposition pathways for this compound under different conditions.
Experimental Protocols for Stability and Decomposition Analysis
To experimentally determine the stability and decomposition profile of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.
Thermal Stability Analysis: TGA and DSC
Objective: To determine the thermal stability, decomposition temperature, and enthalpy of decomposition of this compound.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[8][9]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Exothermic events (peaks) indicate decomposition, and the integrated area of the peak corresponds to the enthalpy of decomposition (ΔHd).[10][11]
-
A general workflow for this thermal analysis is depicted below.
Caption: Standard workflow for TGA and DSC analysis of a chemical compound.
Decomposition Product Identification: GC-MS
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Methodology:
-
Sample Decomposition: A sample of this compound is heated in a sealed vial or a pyrolysis chamber at a temperature determined from the TGA/DSC analysis to be above its decomposition onset.
-
Headspace Sampling: A sample of the vapor phase (headspace) above the decomposed material is collected using a gas-tight syringe.
-
Gas Chromatography (GC): The headspace sample is injected into a gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As each component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound by comparison to spectral libraries.
A diagram of this experimental workflow is provided below.
Caption: Experimental workflow for identifying decomposition products using GC-MS.
Summary and Recommendations
This compound is a molecule of interest for which detailed experimental stability and decomposition data are currently lacking in public literature. Based on the principles of organic chemistry, it is predicted to be susceptible to thermal dehydrochlorination, radical decomposition, and electrophilic addition/polymerization.
For researchers and drug development professionals working with this compound, it is strongly recommended that a thorough experimental analysis of its stability be conducted. The protocols outlined in this guide, employing TGA, DSC, and GC-MS, provide a robust framework for determining its thermal stability, decomposition profile, and the identity of any degradation products. Such data is essential for ensuring the safe handling, storage, and reliable application of this compound in further research and development.
References
- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. A specific Safety Data Sheet (SDS) for 1-Chloro-3-hexyne was not available at the time of writing. The information herein is compiled from data on related chemical compounds and general laboratory safety principles. Always consult a certified Safety Data Sheet and your institution's safety protocols before handling any chemical.
Chemical and Physical Properties
Limited direct data exists for this compound. The following table summarizes available data for this compound and related isomers to provide an estimation of its properties.
| Property | This compound | 1-Chloro-1-hexyne | 2-Chloro-3-hexyne | 6-Chloro-1-hexyne | 3-Hexyne | 1-Hexyne |
| Molecular Formula | C₆H₉Cl[1] | C₆H₉Cl[2] | C₆H₉Cl[3] | C₆H₉Cl[4] | C₆H₁₀ | C₆H₁₀[5] |
| Molecular Weight | 116.59 g/mol [1] | 116.588 g/mol [2] | 116.59 g/mol [3] | Not Available | 82.14 g/mol | 82.14 g/mol |
| CAS Number | 64881-34-1[1] | 1119-66-0[2] | Not Available | 10297-06-0[4] | 928-49-4[6] | 693-02-7[5] |
| Boiling Point | Not Available | Not Available | Not Available | Not Available | 81-82 °C[6] | 71-72 °C[5] |
| Flash Point | Not Available | Not Available | Not Available | Not Available | Not Available | -21 °C / -5.8 °F[5] |
| Physical State | Not Available | Not Available | Not Available | Liquid[5] | Liquid | Liquid[5] |
| Appearance | Not Available | Not Available | Not Available | Colorless[5] | Colorless | Colorless[5] |
| Odor | Not Available | Not Available | Not Available | Odorless[5] | No information available | Odorless[5] |
Hazard Identification and Precautionary Statements
Based on the safety data for the isomeric compound 6-Chloro-1-hexyne and other related alkynes, this compound should be treated as a hazardous substance.
Potential Hazards:
-
Flammable Liquid and Vapor: Alkynes are often flammable, and the presence of a halogen may not mitigate this risk significantly. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]
-
Skin and Eye Irritation: Assumed to cause skin and serious eye irritation based on data for similar compounds.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[6]
-
Toxicity: The toxicological properties have not been fully investigated.[4]
Precautionary Statements (based on related compounds):
-
Prevention:
-
Wash face, hands, and any exposed skin thoroughly after handling.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]
-
Keep container tightly closed.[4]
-
Ground/bond container and receiving equipment.[4]
-
Use explosion-proof electrical/ventilating/lighting equipment.[4]
-
Use only non-sparking tools.[4]
-
Take precautionary measures against static discharge.[4]
-
Keep cool.[4]
-
-
Response:
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]
-
In case of fire: Use CO2, dry chemical, or foam for extinction.[4]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Experimental Protocols: Spill Response
In the event of a spill, follow a clear and logical workflow to ensure safety and proper cleanup.
Caption: Workflow for handling a chemical spill.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
Caption: Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or spray mist.[4]
-
Use only with adequate ventilation, preferably in a chemical fume hood.
-
Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Use non-sparking tools and take precautionary measures against static discharges.[4]
-
All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[5]
-
-
Storage:
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. If vomiting occurs naturally, have the victim lean forward. Clean mouth with water and drink plenty of water afterward.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool closed containers.[4]
-
Specific Hazards: The product is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[4]
Disposal Considerations
-
Waste Disposal: Waste from residues/unused products is classified as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not allow product to enter drains.
-
Contaminated Packaging: Empty containers retain product residue and can be dangerous. Do not reuse empty containers. Dispose of this container to a hazardous or special waste collection point.[5]
This guide provides a starting point for the safe handling of this compound. Always prioritize a thorough review of all available safety information and adhere to the specific safety protocols established by your institution.
References
- 1. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Hexyne, 2-chloro | C6H9Cl | CID 22613991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
The Solubility Profile of 1-Chloro-3-hexyne in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-3-hexyne, a haloalkyne of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines theoretical principles of solubility with qualitative and analogous quantitative data, alongside detailed experimental protocols for determining solubility in a laboratory setting.
Core Concepts: Predicting Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a nonpolar alkyne functional group and a polar carbon-chlorine bond. However, the overall molecule is expected to be largely nonpolar.
Alkynes, as a class of hydrocarbons, are generally soluble in nonpolar organic solvents such as hexane, diethyl ether, benzene, and toluene.[1][2][3][4] Their nonpolar nature allows them to readily interact with and be solvated by these solvents through weak van der Waals forces. Conversely, their inability to form strong hydrogen bonds makes them insoluble in polar solvents like water.[1]
Similarly, haloalkanes (alkyl halides) tend to be soluble in organic solvents.[5] The new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the bonds broken within the separate solute and solvent.[6]
Based on these principles, this compound is predicted to be soluble in a range of common organic solvents.
Solubility Data
Qualitative Solubility of this compound:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | Soluble | "Like dissolves like"; weak van der Waals forces between the solute and solvent are readily established. |
| Nonpolar Aprotic | Benzene, Toluene | Soluble | Similar to other nonpolar solvents, with potential for pi-stacking interactions. |
| Polar Aprotic | Diethyl Ether | Soluble | The ether's slight polarity can accommodate the polar C-Cl bond, while the alkyl groups solvate the nonpolar alkyne chain. |
| Polar Aprotic | Chloroform | Soluble | As a chlorinated solvent, it is likely to be a good solvent for a chlorinated alkyne. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The polarity of the alcohol may lead to some solubility, but the nonpolar alkyne chain will limit it. |
| Polar Protic | Water | Insoluble | The nonpolar nature of the molecule and inability to form strong hydrogen bonds with water. |
Quantitative Solubility of a Structural Analog: 1-Hexyne
To provide a quantitative reference, the solubility of 1-hexyne, a structurally similar alkyne without the chloro group, is presented below. It is important to note that the presence of the chlorine atom in this compound will slightly increase its polarity, which may marginally affect its solubility profile compared to 1-hexyne.
| Compound | Solvent | Solubility |
| 1-Hexyne | Water | 0.36 g/L[7][8] (immiscible) |
| 1-Hexyne | Organic Solvents | Miscible[7][9] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols can be employed.
Method 1: Gravimetric Method (for Solid Solutes, adaptable for Liquids)
This method is a straightforward approach to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for several hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Dispense the filtered solution into a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the solute residue.
-
Calculate the solubility in g/100 mL or other desired units.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and suitable for determining the solubility of compounds that can be analyzed by HPLC.
Materials:
-
This compound
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Equilibrate the mixture as described in the gravimetric method.
-
After equilibration and settling, filter an aliquot of the supernatant.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted solution into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the general steps for experimentally determining the solubility of a compound.
Logical Relationship in Drug Discovery Context
Haloalkynes like this compound are versatile building blocks in medicinal chemistry. Their solubility is a critical parameter that influences various stages of the drug discovery process.
Caption: A diagram showing the central role of solubility assessment in the early stages of drug discovery and development.
References
- 1. orgosolver.com [orgosolver.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. app1-c89-pub.pressidium.com - Alkynes Organic Chemistry [app1-c89-pub.pressidium.com]
- 4. ck12.org [ck12.org]
- 5. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalforums.com [chemicalforums.com]
- 7. Page loading... [guidechem.com]
- 8. 1-Hexyne - Wikipedia [en.wikipedia.org]
- 9. 1-Hexyne | 693-02-7 [chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the boiling and melting points of the compound 1-Chloro-3-hexyne (CAS No: 64881-34-1). Due to a lack of available experimental data in peer-reviewed literature and major chemical databases, this document presents estimated values for these critical physical properties. The estimations have been derived using the reliable Joback group contribution method. Furthermore, this guide outlines comprehensive, standard experimental protocols for the empirical determination of boiling and melting points, which can be applied to this and similar compounds. The content is structured to provide researchers and drug development professionals with a practical framework for understanding and verifying the physicochemical characteristics of this compound.
Introduction
This compound is a halogenated alkyne, a class of organic compounds that are valuable intermediates in synthetic chemistry. The positions of the chloro group and the triple bond within its six-carbon chain bestow upon it specific reactivity and physical properties. Accurate knowledge of its boiling and melting points is fundamental for its purification, handling, and application in further synthetic steps, as well as for its characterization. This guide addresses the current information gap regarding these properties.
Physicochemical Data
As of the date of this document, no experimentally determined boiling or melting point data for this compound has been found in prominent chemical databases such as PubChem. The data presented below are estimations generated using the Joback method, a well-established group contribution technique for the prediction of physical properties of organic compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Method |
| Boiling Point | 134.85 °C (408.0 K) | Joback Method |
| Melting Point | 33.2 °C (306.35 K) | Joback Method |
| Molecular Formula | C₆H₉Cl | - |
| Molecular Weight | 116.59 g/mol | - |
Note: These values are theoretical estimations and should be verified by experimental measurement.
Methodologies for Property Estimation and Determination
The determination of the boiling and melting points of a chemical entity can be approached through both computational estimation and experimental verification.
Computational Estimation Workflow
Group contribution methods, such as the Joback method, provide a systematic approach to estimating the physical properties of a molecule based on its structure. This workflow is particularly useful when experimental data is unavailable.
Quantum Mechanical Perspectives on Hexyne Isomers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical studies of hexyne isomers (C₆H₁₀). It details the computational and experimental methodologies employed to elucidate their structures, relative stabilities, and spectroscopic properties. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, spectroscopy, and drug development, offering insights into the conformational landscapes and electronic properties of these versatile C6 alkynes.
Introduction to Hexyne Isomers
The molecular formula C₆H₁₀ encompasses a variety of structural isomers containing a carbon-carbon triple bond. These isomers are categorized based on the position of the alkyne functional group and the branching of the carbon chain. The primary acyclic hexyne isomers include linear chains (1-hexyne, 2-hexyne, 3-hexyne) and branched structures. Understanding the intrinsic properties of these isomers, such as their relative energies and conformational preferences, is crucial for applications in organic synthesis and materials science.
The seven principal structural alkyne isomers of C₆H₁₀ are:
-
Hex-1-yne
-
Hex-2-yne
-
Hex-3-yne
-
4-Methylpent-1-yne
-
3-Methylpent-1-yne
-
4-Methylpent-2-yne
Quantum mechanical calculations, in concert with experimental techniques like microwave and infrared spectroscopy, provide the necessary tools to investigate the subtle energetic and structural differences among these isomers.
Computational Methodologies
The theoretical investigation of hexyne isomers relies on a hierarchy of quantum chemical methods to predict their properties with varying degrees of accuracy and computational cost.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio and Density Functional Theory (DFT) methods are the cornerstones for studying hexyne isomers.
-
Ab Initio Methods: Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation without empirical parameters. Coupled-cluster methods, like CCSD(T), offer higher accuracy and are often used to obtain benchmark energies.[3] These methods are critical for accurately calculating properties like rotational constants and conformational energy differences. For instance, in the study of 3-hexyne, calculations were performed at the HF and MP2 levels with various basis sets, including 6-311+G(d,p) and aug-cc-pVQZ, to rigorously evaluate the potential energy surface.
-
Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency.[1] Functionals such as B3LYP and ωB97X-D are commonly used for geometry optimization and frequency calculations. DFT is particularly useful for studying the reactivity of isomers like 3,3-dimethyl-1-butyne.[1]
A typical computational workflow for analyzing a hexyne isomer is depicted below.
Experimental Protocols: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides precise experimental data on the rotational constants, dipole moments, and conformational structures of gas-phase molecules. It serves as a crucial benchmark for validating quantum chemical calculations.
The general protocol for such a study involves:
-
Sample Preparation: The hexyne isomer of interest is seeded in an inert carrier gas (e.g., Argon or a Neon/Helium mixture) at low concentrations.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest vibrational and rotational states.
-
Spectral Acquisition: A chirped-pulse or cavity-based Fourier-transform microwave (FTMW) spectrometer is used to measure the rotational transitions. The high resolution of this technique allows for the differentiation of distinct conformers and even isotopologues.
-
Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants.
-
Structure Determination: The experimental rotational constants are compared with those calculated ab initio for various possible conformations. A close match allows for the unambiguous identification of the conformer(s) present in the expansion. The dipole moment can also be determined from the Stark effect.[4][5]
This combined experimental-theoretical approach is powerful for disentangling complex conformational landscapes.[6][7]
Case Study: Conformational Analysis of 3-Hexyne
A detailed investigation of 3-hexyne (diethylacetylene) provides an excellent example of the synergy between microwave spectroscopy and quantum chemistry. The central C-C single bonds in 3-hexyne allow for internal rotation of the two ethyl groups.
Computational Findings:
-
Ab initio calculations at the HF and MP2 levels of theory were performed to explore the potential energy surface related to the torsional angle of the ethyl groups.
-
The calculations revealed an extremely flat potential energy surface, with a rotational barrier estimated to be very low (10–20 cal/mol). This presents a significant computational challenge.
-
Stable structures with nearly identical energies were found for a syn-eclipsed (C₂ᵥ symmetry) and a gauche (C₂ symmetry) conformation. A trans (C₂ₕ) structure was identified as a transition state.
-
The C₂ᵥ structure was calculated to be the lowest in energy when using the high-level aug-cc-pVQZ basis set.
Experimental Validation:
-
The microwave spectrum of 3-hexyne was observed and unambiguously assigned.
-
The experimental data confirmed that the equilibrium conformation is the syn-eclipsed C₂ᵥ structure .
-
Due to its nonpolar nature (μ = 0 D), the trans-conformer (C₂ₕ) is not observable via microwave spectroscopy. The gauche conformer (C₂), which would be polar, was not experimentally observed.
This study highlights that while steric interactions might favor a staggered conformation, the syn-eclipsed structure is the global minimum, a result accurately predicted by high-level ab initio calculations.
Comparative Data of Hexyne Isomers
Table 1: Calculated Properties of 3-Hexyne Conformers
| Property | C₂ᵥ (syn-eclipsed) | C₂ (gauche) | C₂ₕ (trans) |
| Point Group | C₂ᵥ | C₂ | C₂ₕ |
| Relative Energy | Lowest Energy | Nearly Identical to C₂ᵥ | Transition State |
| Dipole Moment | Non-zero | Non-zero | Zero |
| Experimental Status | Observed | Not Observed | Not Observable (Microwave) |
Table 2: Spectroscopic Differentiation of Linear Hexyne Isomers
| Isomer | Key IR Absorption Bands (cm⁻¹) | Notes |
| 1-Hexyne | ~3300 (strong, sharp ≡C-H stretch)~2100 (weak C≡C stretch) | The terminal alkyne C-H stretch is a definitive identifier.[8] |
| 2-Hexyne | Absent ~3300~2200 (weak C≡C stretch) | Internal, asymmetric alkyne allows for a weak C≡C stretch. |
| 3-Hexyne | Absent ~3300Very weak or absent ~2200 | The molecule is highly symmetric, leading to a very small or zero change in dipole moment during the C≡C stretch, making the IR absorption extremely weak or forbidden.[8] |
Table 3: General Properties of Selected Branched Hexyne Isomers
| Isomer | IUPAC Name | Structure | Notes |
| C₆H₁₀ | 3,3-Dimethyl-1-butyne | (CH₃)₃C-C≡CH | Also known as tert-butylacetylene. A terminal alkyne used as an intermediate in pharmaceutical synthesis. Its reactivity has been studied using DFT.[1][9] |
| C₆H₁₀ | 4-Methyl-1-pentyne | CH≡C-CH₂-CH(CH₃)₂ | A terminal alkyne.[10] |
| C₆H₁₀ | 3-Methyl-1-pentyne | CH≡C-CH(CH₃)CH₂CH₃ | A chiral terminal alkyne. |
Logical Relationships and Isomer Classification
The structural relationships between the various hexyne isomers can be visualized to clarify their classification.
Conclusion and Future Outlook
The study of hexyne isomers through quantum mechanical methods, rigorously benchmarked against high-resolution microwave spectroscopy, provides a detailed picture of their molecular properties. The case of 3-hexyne demonstrates that even for seemingly simple molecules, the conformational landscape can be complex and computationally demanding to predict accurately. While detailed computational and experimental data exist for 3-hexyne, a systematic, high-level theoretical comparison of all seven structural isomers would be a valuable contribution to the field. Such a study would provide definitive data on their relative stabilities and spectroscopic parameters, aiding in their identification and utilization in various chemical applications, from fundamental reaction dynamics to the rational design of novel molecular entities in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. info.ifpan.edu.pl [info.ifpan.edu.pl]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. 3,3-dimethyl-1-butyne [stenutz.eu]
- 7. youtube.com [youtube.com]
- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 9. 3,3-Dimethyl-1-butyne | C6H10 | CID 13512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyl-1-pentyne | C6H10 | CID 138948 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical and Computational Analysis of 1-Chloro-3-hexyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 1-chloro-3-hexyne. While specific experimental and in-depth theoretical studies on this molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies used for analogous chlorinated alkynes and hydrocarbons. By leveraging these proven techniques, researchers can elucidate the structural, electronic, and reactive properties of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science.
Molecular Properties and Structure
This compound is a halogenated alkyne with the molecular formula C₆H₉Cl. Its structure consists of a six-carbon chain with a triple bond at the third carbon and a chlorine atom at the first carbon. The presence of both an alkyl chain, a triple bond, and a halogen atom imparts a unique combination of steric and electronic features to the molecule, making it an interesting candidate for theoretical investigation.
Below is a summary of basic computed molecular properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl | PubChem[1] |
| Molecular Weight | 116.59 g/mol | PubChem[1] |
| IUPAC Name | 1-chlorohex-3-yne | PubChem[1] |
| SMILES | CCC#CCCCl | PubChem[1] |
| InChIKey | QQYFCQOUPAMSHT-UHFFFAOYSA-N | PubChem[1] |
Computational Methodologies
To obtain a deeper understanding of the molecular properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a robust and widely used method for this purpose. The following section details a typical computational protocol that can be applied.
2.1. Geometry Optimization and Vibrational Frequency Analysis
A common approach involves geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the molecular geometry dictates many of its chemical and physical properties.
-
Protocol:
-
The initial structure of this compound is built using molecular modeling software.
-
Geometry optimization is performed using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311+G(d,p). The choice of functional and basis set can be benchmarked against experimental data for similar molecules if available.
-
To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is carried out. The absence of imaginary frequencies indicates a stable structure.
-
The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles, as well as the predicted infrared (IR) spectrum.
-
2.2. Electronic Structure Analysis
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.
-
Protocol:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
From this calculation, various electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
-
A Natural Bond Orbital (NBO) analysis can be performed to study the charge distribution and intramolecular interactions.
-
A summary of representative theoretical data that could be obtained for this compound based on calculations for analogous molecules is presented below.
| Calculated Property | Representative Value | Significance |
| Optimized C-Cl Bond Length | ~1.78 Å | Influences reactivity in nucleophilic substitution. |
| Optimized C≡C Bond Length | ~1.21 Å | Characteristic of a triple bond. |
| Calculated Dipole Moment | ~2.0 - 2.5 D | Indicates a polar molecule, affecting solubility and intermolecular forces. |
| HOMO Energy | ~ -9.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 10.0 eV | A larger gap suggests higher kinetic stability. |
Visualizations
3.1. Molecular Structure
Caption: Ball-and-stick representation of this compound.
3.2. Computational Workflow
Caption: A typical workflow for the theoretical calculation of molecular properties.
3.3. Potential Reaction Pathway: Nucleophilic Substitution
Caption: A simplified representation of an SN2 reaction pathway for this compound.
Conclusion
While experimental data on this compound is scarce, modern computational chemistry provides powerful tools to predict its properties and reactivity. The methodologies outlined in this guide, centered around Density Functional Theory, offer a reliable framework for researchers to explore the potential of this and other novel molecules. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts and for the rational design of new compounds in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for 1-Chloro-3-hexyne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-hexyne is a versatile bifunctional reagent in organic synthesis, featuring a reactive propargylic chloride and an internal alkyne. This unique structure allows for a range of transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry. These application notes provide an overview of its use in the synthesis of pyrazole and thiadiazole derivatives, complete with detailed experimental protocols and reaction data.
Key Applications
The primary documented applications of this compound are in the construction of substituted pyrazole and thiadiazole ring systems. These heterocycles are of significant interest in drug discovery due to their diverse biological activities.
Synthesis of Pyrazole Derivatives
This compound serves as a key precursor in the multi-step synthesis of pyrazole compounds. The general synthetic pathway involves the reaction of this compound with a hydrazine derivative to form a hydrazone, which is then cyclized to the pyrazole core.
Reaction Scheme:
Figure 1: General workflow for the synthesis of pyrazole derivatives from this compound.
A specific example is the preparation of a key intermediate for the synthesis of certain pyrazole-containing compounds as described in patent CN114989142A.
Experimental Protocol: Synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one
This protocol is adapted from the general methodologies that would be employed for such a transformation, as specific details from the patent require interpretation.
Materials:
-
This compound
-
Ethylhydrazine
-
Strong base (e.g., Sodium ethoxide)
-
Anhydrous ethanol
-
Ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylhydrazine (1.1 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the reaction mixture containing the intermediate hydrazone, add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
Heat the mixture to reflux and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-one.
-
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 116.59 |
| Ethylhydrazine | 1.1 | 60.10 |
| Sodium ethoxide | 1.5 | 68.05 |
Note: Expected yields for this type of reaction can range from 60-80%, depending on the specific reaction conditions and purification efficiency.
Synthesis of Thiadiazole Derivatives
This compound is also utilized in the synthesis of thiadiazole compounds, which are known for a wide range of biological activities. The synthetic route typically involves the reaction of this compound with a thiosemicarbazide derivative, followed by cyclization to form the thiadiazole ring.
Reaction Scheme:
Figure 2: General workflow for the synthesis of thiadiazole derivatives from this compound.
Patents EP2061789A2 and WO2008032858A2 describe the use of this compound in the preparation of intermediates for novel thiadiazole compounds.
Experimental Protocol: Synthesis of a Thiadiazole Precursor
This protocol is a representative procedure based on the chemistry described in the aforementioned patents.
Materials:
-
This compound
-
A substituted thiosemicarbazide
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a condenser and a dropping funnel, dissolve the substituted thiosemicarbazide (1.0 eq) and the base (1.2 eq) in the chosen solvent.
-
Stir the mixture at room temperature.
-
-
Addition of this compound:
-
Dissolve this compound (1.1 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Cyclization (in situ or subsequent step):
-
Depending on the specific substrate and conditions, cyclization to the thiadiazole may occur in situ. In other cases, a subsequent cyclization step involving an acid or a dehydrating agent might be necessary.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thiadiazole derivative.
-
Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.1 | 116.59 |
| Substituted thiosemicarbazide | 1.0 | (Varies) |
| Base (e.g., Triethylamine) | 1.2 | 101.19 |
Note: Yields for such reactions are typically in the range of 55-75%.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pyrazole and thiadiazole derivatives. The protocols and data presented here, derived from patent literature, provide a foundation for researchers to explore the utility of this reagent in the development of novel compounds with potential pharmaceutical applications. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
Application Notes and Protocols: 1-Chloro-3-hexyne as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-hexyne is a versatile bifunctional molecule incorporating both an internal alkyne and a primary alkyl chloride. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of substituted heterocyclic compounds, which are key scaffolds in medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential or one-pot reactions to construct five- and six-membered rings, including furans, pyrroles, thiophenes, pyrazoles, isoxazoles, and pyridines. These application notes provide an overview of the synthetic strategies and detailed protocols for utilizing this compound in the synthesis of these important heterocycles.
Key Synthetic Strategies
The primary synthetic routes leveraging this compound for heterocycle formation involve:
-
Intramolecular Cyclization: Nucleophilic substitution at the C1 position, followed by intramolecular cyclization of the introduced nucleophile onto the alkyne moiety.
-
Intermolecular Cycloaddition: [3+2] and [3+3] cycloaddition reactions where the alkyne of this compound participates as the dipolarophile or dienophile.
-
Tandem and Cascade Reactions: Multi-step, one-pot transformations that can involve metal-catalyzed cross-coupling reactions followed by cyclization.
These strategies offer a modular approach to a diverse range of substituted heterocycles, with the ethyl group at the alkyne terminus and the propyl chain derived from the chloroalkyl moiety providing handles for further functionalization.
Synthesis of Five-Membered Heterocycles
Synthesis of Substituted Furans
The synthesis of furan derivatives from this compound can be achieved through a tandem reaction involving nucleophilic attack of an oxygen nucleophile followed by cyclization. A common approach is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. While not a direct reaction of this compound, it can be converted to a suitable 1,4-dicarbonyl precursor.
Hypothetical Application: Synthesis of 2-Ethyl-3-propyl-furan
A plausible synthetic route would first involve the conversion of this compound to a 1,4-diketone, which then undergoes acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 2-Ethyl-3-propyl-furan (via a 1,4-diketone intermediate)
Step 2: Acid-Catalyzed Cyclization of the 1,4-Diketone.
-
To a solution of the 1,4-diketone precursor (1.0 eq) in a suitable solvent such as toluene or acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-ethyl-3-propyl-furan.
| Reactant | Product | Reagents and Conditions | Yield (%) |
| 1,4-Diketone from this compound | 2-Ethyl-3-propyl-furan | H₂SO₄ (cat.), Toluene, Reflux | Data not available |
Logical Workflow for Furan Synthesis
Caption: Synthetic pathway from this compound to a furan derivative.
Synthesis of Substituted Pyrroles
The reaction of this compound with primary amines can lead to the formation of substituted pyrroles. This transformation likely proceeds through an initial nucleophilic substitution of the chlorine atom by the amine, followed by an intramolecular cyclization onto the alkyne.
Experimental Protocol: Synthesis of 1-Substituted-2-ethyl-3-propyl-pyrroles
-
In a sealed tube, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5 eq) to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the corresponding N-substituted pyrrole.
| Reactant | Primary Amine | Product | Yield (%) |
| This compound | R-NH₂ | 1-R-2-ethyl-3-propyl-pyrrole | Data not available |
Reaction Pathway for Pyrrole Synthesis
Caption: General scheme for the synthesis of pyrroles from this compound.
Synthesis of Substituted Thiophenes
Thiophene derivatives can be synthesized from this compound by reaction with a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide.[1] The mechanism is analogous to the pyrrole synthesis, involving an initial S-alkylation followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Ethyl-3-propyl-thiophene
-
To a solution of sodium sulfide nonahydrate (1.2 eq) in a suitable solvent like ethanol or DMF, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with a low-boiling organic solvent such as pentane or diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous calcium chloride.
-
Filter the solution and carefully remove the solvent by distillation.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-ethyl-3-propyl-thiophene.
| Reactant | Sulfur Source | Product | Yield (%) |
| This compound | Na₂S·9H₂O | 2-Ethyl-3-propyl-thiophene | Data not available |
Thiophene Synthesis Workflow
References
Application Notes and Protocols: 1-Chloro-3-hexyne in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-Chloro-3-hexyne as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of pyrazole and thiadiazole scaffolds, which are privileged structures in numerous pharmacologically active compounds.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The alkyne moiety can be readily transformed into a 1,3-dicarbonyl system or other reactive intermediates, while the chloro group allows for further derivatization or cyclization. This document outlines synthetic protocols for leveraging this compound to create substituted pyrazoles and thiadiazoles and presents the biological activities of analogous compounds.
Application 1: Synthesis of Pyrazole Derivatives as Potential Anticancer and Anti-inflammatory Agents
Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the COX-2 inhibitor celecoxib and various kinase inhibitors used in oncology. This compound can serve as a precursor to 1,3-dicarbonyl compounds, which are key intermediates in the classical Knorr pyrazole synthesis.
Proposed Synthetic Workflow
A plausible synthetic route from this compound to a substituted pyrazole involves a two-step process: hydration of the alkyne to form a ketone, followed by condensation with a hydrazine derivative.
Caption: Proposed synthesis of a pyrazole derivative from this compound.
Experimental Protocol: Synthesis of 3-Ethyl-5-(chloromethyl)-1H-pyrazole
Step 1: Hydration of this compound to 1-Chlorohexan-3-one [1][2][3][4][5]
-
To a solution of this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or dioxane), add a catalytic amount of sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-chlorohexan-3-one.
Step 2: Knorr Pyrazole Synthesis [6][7][8][9][10]
-
Dissolve 1-chlorohexan-3-one (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 3-ethyl-5-(chloromethyl)-1H-pyrazole.
Quantitative Data for Biologically Active Pyrazole Derivatives
The following tables summarize the in vitro activity of various substituted pyrazole derivatives, demonstrating the therapeutic potential of this scaffold.
Table 1: Anticancer Activity of Substituted Pyrazoles
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Compound 11 | MCF-7 (Breast) | 2.85 | COX-2, EGFR, Topo-1 inhibitor | [11] |
| HT-29 (Colon) | 2.12 | [11] | ||
| Compound 2 | MCF-7 (Breast) | 6.57 | EGFR/VEGFR-2 inhibitor | [12] |
| HepG2 (Liver) | 8.86 | [12] | ||
| Compound 42 | WM266.4 (Melanoma) | 0.12 | BRAF inhibitor | [13] |
| MCF-7 (Breast) | 0.16 | [13] |
Table 2: Anti-inflammatory Activity of Substituted Pyrazoles (COX-2 Inhibition)
| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 11 | 0.043 | >2325 | [11] |
| Compound 15c | 0.059 | 98.71 | [14] |
| Compound 5f | 1.50 | 9.56 | [15] |
| Compound 6f | 1.15 | 8.31 | [15] |
| PYZ16 | 0.52 | 10.73 | [16] |
Application 2: Synthesis of 1,3,4-Thiadiazole Derivatives as Potential Antimicrobial Agents
1,3,4-Thiadiazoles are another important class of heterocyclic compounds known for their broad spectrum of antimicrobial activities. This compound can be converted to a carboxylic acid derivative, which can then be cyclized with thiosemicarbazide to form the thiadiazole ring.
Proposed Synthetic Workflow
A potential route involves the oxidation of the alkyne in this compound to a carboxylic acid, followed by conversion to an acyl chloride and subsequent reaction with thiosemicarbazide and cyclization.
Caption: Proposed synthesis of a thiadiazole derivative from this compound.
Experimental Protocol: Synthesis of 5-(1-(Chloromethyl)ethyl)-1,3,4-thiadiazol-2-amine
Step 1-2: Synthesis of 2-(Chloromethyl)propanoyl chloride
This intermediate can be synthesized from this compound via oxidative cleavage to the corresponding carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂).
Step 3-4: Synthesis and Cyclization of the Acylthiosemicarbazide [17][18][19][20][21]
-
Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like anhydrous THF or DMF.
-
Cool the solution in an ice bath and slowly add 2-(chloromethyl)propanoyl chloride (1.0 eq).
-
Allow the reaction to stir at room temperature until the formation of the acylthiosemicarbazide intermediate is complete (monitored by TLC).
-
To the crude intermediate, add a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, while maintaining a low temperature.
-
After the addition is complete, heat the mixture to facilitate cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(1-(chloromethyl)ethyl)-1,3,4-thiadiazol-2-amine.
Quantitative Data for Biologically Active Thiadiazole Derivatives
The following table presents the minimum inhibitory concentrations (MICs) of various substituted thiadiazole derivatives against pathogenic bacterial strains, highlighting the potential of this scaffold in developing new anti-infective agents.
Table 3: Antibacterial Activity of Substituted 1,3,4-Thiadiazoles
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8a (Fluorinated) | S. aureus | 20 | [22] |
| Compound 8b (Chlorinated) | S. aureus | 28 | [22] |
| Compound 8a (Fluorinated) | B. subtilis | 22 | [22] |
| Compound 8b (Chlorinated) | B. subtilis | 20 | [22] |
| Compound 2 | E. faecalis | 2 | [23] |
| E. faecium | 1 | [23] | |
| Compound 30 | X. oryzae pv. oryzae | 1.8 (EC₅₀) | [24] |
| Thiadiazole Derivative | E. coli | 0.8 | [25] |
| B. cereus | 0.8 | [25] | |
| S. epidermidis | 0.8 | [25] |
Signaling Pathway Modulation by Pyrazole Derivatives
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting specific enzymes in signaling pathways. For instance, their anticancer activity is often attributed to the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of medicinally relevant pyrazole and thiadiazole heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel derivatives and evaluate their potential as therapeutic agents. The adaptability of the synthetic routes allows for the introduction of various substituents, enabling the generation of compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
References
- 1. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. jk-sci.com [jk-sci.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 18. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 19. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. scribd.com [scribd.com]
- 22. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Biomolecules with 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-hexyne is a bifunctional reagent that holds significant potential for the derivatization and conjugation of biomolecules. Its chemical structure features two key reactive moieties: a terminal alkyne and an alkyl chloride. This dual functionality allows for a two-pronged approach to biomolecule modification, enabling either sequential or orthogonal labeling strategies.
The terminal alkyne group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][2][3] This reaction allows for the covalent attachment of this compound to azide-modified biomolecules, forming a stable triazole linkage.
The alkyl chloride group, while less reactive than its iodo- or bromo-analogs, can serve as an electrophile for the alkylation of nucleophilic residues on biomolecules. The most prominent target for such alkylation is the thiol group of cysteine residues, which are highly nucleophilic and can be selectively targeted under specific reaction conditions.[4][5]
These application notes provide an overview of the potential uses of this compound in bioconjugation and include detailed protocols for the derivatization of proteins and nucleic acids.
Applications
-
Bifunctional Linker: this compound can be used to link two different molecules. For instance, a protein can be first reacted at a cysteine residue via the alkyl chloride, and the alkyne can then be used to attach a reporter molecule (e.g., a fluorophore, biotin) or another biomolecule.
-
Site-Specific Labeling: Through either enzymatic incorporation of azide-modified precursors or site-directed mutagenesis to introduce a cysteine residue, this compound can be used for site-specific labeling of proteins and nucleic acids.
-
Probe Development: The alkyne handle allows for the attachment of various probes to study biomolecule function, localization, and interactions.
-
Drug Conjugation: This reagent can be utilized in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents by linking a cytotoxic drug to a targeting biomolecule.
Data Presentation
Table 1: Hypothetical Reaction Parameters for CuAAC with this compound
| Biomolecule Target | Azide Concentration (µM) | This compound Concentration (µM) | Copper (II) Sulfate (µM) | Ligand (THPTA) (µM) | Sodium Ascorbate (mM) | Reaction Time (hours) | Typical Yield (%) |
| Azide-modified Protein | 10 - 100 | 100 - 500 | 50 | 250 | 1 | 1 - 4 | 70 - 95 |
| Azide-modified DNA/RNA | 20 - 200 | 200 - 1000 | 100 | 500 | 2 | 2 - 8 | 60 - 90 |
Table 2: Hypothetical Reaction Parameters for Cysteine Alkylation with this compound
| Biomolecule Target | Protein Concentration (µM) | This compound Concentration (mM) | pH | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Cysteine-containing Protein | 10 - 50 | 1 - 5 | 7.5 - 8.5 | 25 - 37 | 4 - 12 | 50 - 80 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (dimethyl sulfoxide)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with PBS to the desired final volume.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 200 µM).
-
Add the THPTA stock solution (to a final concentration of, for example, 100 µM).
-
Add the CuSO₄ stock solution (to a final concentration of, for example, 20 µM).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer for your downstream application.
-
-
Analysis:
-
Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or Western blotting.
-
Protocol 2: Alkylation of a Cysteine-Containing Protein
This protocol outlines the procedure for labeling a protein with a reactive cysteine residue using this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Tris buffer, pH 8.0
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Desalting column
Procedure:
-
Protein Preparation (Optional Reduction):
-
If the cysteine residue(s) are in a disulfide bond, they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP in Tris buffer for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Prepare Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
-
Set up the Alkylation Reaction:
-
In a microcentrifuge tube, dissolve the protein in Tris buffer (pH 8.0) to a final concentration of 1-2 mg/mL.
-
Add the this compound stock solution to achieve a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours with gentle shaking. The reaction can be monitored over time by taking aliquots and analyzing them by mass spectrometry.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~20 mM.
-
-
Purification:
-
Remove excess this compound and quenching reagents using a desalting column or dialysis.
-
-
Analysis:
-
Verify the modification of the cysteine residue(s) using mass spectrometry to observe the expected mass shift.
-
Visualizations
Caption: Workflow for CuAAC labeling using this compound.
Caption: Workflow for cysteine alkylation with this compound.
Caption: Dual reactivity pathways of this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for 1-Chloro-3-hexyne in Synthesis
To the attention of: Researchers, scientists, and drug development professionals.
The initial search strategy aimed to identify applications of 1-chloro-3-hexyne in the alkylation of common nucleophiles such as amines, thiols, and phenols, and its use in the synthesis of heterocyclic compounds like pyrazoles and thiadiazoles, as suggested by a patent application. However, these searches did not yield the requisite detailed experimental procedures necessary to construct the comprehensive application notes and protocols as requested.
We did find a patent mentioning the use of this compound in the preparation of pyrazole and thiadiazole compounds; however, the patent does not provide the specific experimental details, such as reaction conditions, stoichiometry, purification methods, or yields, that are essential for creating a reliable laboratory protocol.
Without at least one concrete and reproducible experimental example, it is not possible to generate the detailed application notes, quantitative data tables, and experimental workflows that were requested. The creation of such documents requires a foundation of established and validated scientific data which, in the case of this compound as an alkylating agent, appears to be not widely published or indexed in the databases accessed.
Therefore, we are unable to fulfill the request for detailed Application Notes and Protocols on the use of this compound as an alkylating agent at this time. We recommend researchers interested in this specific reagent to consider performing initial exploratory reactions and optimization studies to determine its viability and reaction parameters for their desired applications.
The Power of the Triple Bond: Click Chemistry Applications of Terminal Alkynes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the way scientists approach molecular synthesis and modification. At the heart of many of these powerful reactions lies the terminal alkyne, a versatile functional group whose unique reactivity has been harnessed for a myriad of applications across diverse scientific disciplines. This document provides a detailed overview of the key applications of terminal alkynes in click chemistry, complete with experimental protocols and quantitative data to guide researchers in their endeavors.
Introduction to Click Chemistry with Terminal Alkynes
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[][3] This reaction is incredibly robust, proceeding under mild, often aqueous conditions, and tolerating a wide range of functional groups.[4]
Beyond CuAAC, terminal alkynes also participate in other click reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[5][6] These reactions have become indispensable tools in drug discovery, bioconjugation, materials science, and diagnostics.[7][8]
Key Applications of Terminal Alkynes in Click Chemistry
The versatility of terminal alkynes has led to their adoption in a wide array of scientific fields.
Bioconjugation and Chemical Biology
The ability to selectively and efficiently label biomolecules is crucial for understanding their function. Terminal alkynes, being small and bio-orthogonal (not interfering with native biological processes), serve as excellent handles for introducing probes, tags, or other functionalities onto proteins, nucleic acids, and glycans.[9][10]
-
Protein Labeling and Engineering: Site-specific incorporation of unnatural amino acids bearing terminal alkyne side chains allows for the precise modification of proteins.[11][12] This enables the attachment of fluorescent dyes for imaging, polyethylene glycol (PEG) for improving pharmacokinetic properties, or cytotoxic drugs for creating antibody-drug conjugates (ADCs).[12][13]
-
Nucleic Acid Modification: Oligonucleotides functionalized with terminal alkynes can be readily synthesized and subsequently labeled with biotin for affinity purification or fluorescent probes for use in PCR and DNA sequencing.[5][14]
-
Glycan Labeling: Metabolic labeling with alkyne-modified sugars allows for the visualization and study of glycosylation, a critical post-translational modification involved in many cellular processes.
Drug Discovery and Development
Click chemistry with terminal alkynes has significantly accelerated the drug discovery process.[15][16]
-
High-Throughput Screening: The reliability and simplicity of CuAAC make it ideal for generating large libraries of diverse compounds for high-throughput screening to identify new drug leads.[3]
-
Fragment-Based Drug Discovery: Small molecular fragments containing terminal alkynes can be "clicked" together to rapidly assemble more complex molecules with improved binding affinity and selectivity for a target protein.
-
Target Identification and Validation: Alkyne-containing probes can be used in activity-based protein profiling (ABPP) to identify the cellular targets of a drug.[17]
Materials Science and Surface Functionalization
The robust nature of the triazole linkage formed in click reactions makes it suitable for the synthesis and modification of advanced materials.[7][18]
-
Polymer Synthesis: Click chemistry is used to create well-defined polymers with tailored architectures, such as block copolymers, dendrimers, and polymer networks.[15]
-
Surface Modification: Surfaces of nanoparticles, quantum dots, and other materials can be functionalized with terminal alkynes to attach biomolecules for sensing applications or to improve their biocompatibility.[1][19][20] For instance, gold nanoparticles can be functionalized with alkyne derivatives for applications in chemical sensing.[20]
Experimental Protocols
Here, we provide detailed protocols for the two most common click chemistry reactions involving terminal alkynes.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an alkyne-modified biomolecule with an azide-containing probe in an aqueous environment.[13][21][22]
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in water or DMSO/tBuOH)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (optional, for dissolving hydrophobic reagents)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing probe in the desired molar ratio (typically a slight excess of the probe is used).
-
Add Copper and Ligand: In a separate tube, pre-complex the CuSO₄ and the ligand by mixing them in a 1:2 to 1:5 molar ratio and allowing them to incubate for a few minutes.[13] Add the pre-complexed copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[22]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[22]
-
Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[21] The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
-
Purification: Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or precipitation to remove excess reagents and the copper catalyst.
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Value | Reference |
| Alkyne Concentration | 20 - 200 µM | [9] |
| Azide Concentration | 1.5 x [Alkyne] | [9] |
| Copper(II) Sulfate | 0.1 mM | [22] |
| Ligand (THPTA) | 0.5 mM | [22] |
| Sodium Ascorbate | 5 mM | [22] |
| Reaction Time | 30 - 60 min | [21] |
| Temperature | Room Temperature | [21] |
| pH | 7.0 | [14] |
| Yield | High to quantitative | [4] |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.[5][6]
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-containing probe (e.g., DIBO, DBCO, BCN)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the cyclooctyne-containing probe in the desired molar ratio.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from minutes to hours depending on the specific cyclooctyne used.
-
Purification: Purify the labeled biomolecule using a suitable method to remove the excess probe.
Quantitative Data for Typical SPAAC Reactions:
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | ~0.1 | [5] |
| DBCO | ~0.3 | [6] |
| BCN | ~0.9 | [6] |
Visualizing Click Chemistry Workflows
Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts in the application of terminal alkynes in click chemistry.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Concept of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General workflow for bioconjugation using terminal alkynes.
Conclusion
Terminal alkynes are indispensable functional groups in the modern chemist's toolbox. Their participation in highly efficient and versatile click reactions has had a profound impact on numerous areas of scientific research and development. The protocols and data presented here provide a foundation for researchers to harness the power of terminal alkyne click chemistry in their own work, paving the way for new discoveries and innovations.
References
- 1. mdpi.com [mdpi.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axispharm.com [axispharm.com]
- 14. interchim.fr [interchim.fr]
- 15. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]
- 16. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. jenabioscience.com [jenabioscience.com]
Synthesis of Substituted Alkynes from 1-Chloro-3-hexyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted alkynes, specifically 1,3-diynes, using 1-Chloro-3-hexyne as a key starting material. The following sections detail the primary synthetic routes, experimental procedures, and quantitative data for the Sonogashira and Cadiot-Chodkiewicz coupling reactions.
Introduction
The synthesis of unsymmetrical 1,3-diynes is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in biologically active compounds and functional materials. This compound serves as a valuable and reactive substrate for forming carbon-carbon bonds through cross-coupling reactions. The two predominant methods for achieving this transformation are the Sonogashira and Cadiot-Chodkiewicz couplings, which offer reliable pathways to a diverse range of substituted alkynes.
Synthetic Methodologies
The primary methods for the synthesis of substituted alkynes from this compound involve the coupling of the chloroalkyne with a terminal alkyne. This is typically achieved through well-established palladium/copper-cocatalyzed Sonogashira coupling or copper-catalyzed Cadiot-Chodkiewicz coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be extended to haloalkynes like this compound.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1]
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne.[2] This reaction is catalyzed by a copper(I) salt in the presence of an amine base.[2] It is known for its high selectivity in producing the desired heterodimerized product.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various substituted alkynes from this compound via Sonogashira and Cadiot-Chodkiewicz couplings.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile | 4 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Piperidine | DMF | 2.5 | 92 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Diethylamine | Toluene | 5 | 75 |
Table 2: Cadiot-Chodkiewicz Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Copper Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuBr | n-Butylamine | Methanol | 2 | 90 |
| 2 | 1-Hexyne | CuCl | Piperidine | Ethanol | 3 | 82 |
| 3 | Cyclohexylacetylene | CuI | Diethylamine | THF | 4 | 79 |
| 4 | 4-Ethynyltoluene | CuBr·SMe₂ | Triethylamine | Acetonitrile | 2.5 | 88 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Diisopropylamine (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and diisopropylamine (0.28 mL, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Finally, add this compound (0.11 mL, 1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted alkyne.
General Protocol for Cadiot-Chodkiewicz Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
n-Butylamine (2.0 mmol)
-
Methanol (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask under an inert atmosphere, add CuBr (7.2 mg, 0.05 mmol) and methanol (10 mL).
-
Add n-butylamine (0.20 mL, 2.0 mmol) and stir the mixture until a clear solution is formed.
-
Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Add this compound (0.11 mL, 1.0 mmol) dropwise to the solution.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this document.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.
Caption: General experimental workflow for alkyne coupling reactions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 1-chloro-3-hexyne. This versatile building block offers a pathway to a diverse range of functionalized alkynes, which are valuable intermediates in pharmaceutical and materials science research. The following sections detail the application of Sonogashira, Suzuki, Stille, and Heck couplings, including optimized reaction conditions, catalyst systems, and expected outcomes.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While aryl and vinyl halides are common substrates, the use of less reactive chloroalkynes like this compound presents unique challenges and opportunities.
Sonogashira Coupling: Synthesis of Diynes
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] This reaction can be adapted for the coupling of this compound with various terminal alkynes to produce unsymmetrical 1,3-diynes. Given the lower reactivity of the C-Cl bond compared to C-Br or C-I, careful optimization of the reaction conditions is necessary.
General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative example for the Sonogashira coupling of a chloroalkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) to the flask.
-
Add triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-1,3-nonadiyne.
Data Presentation: Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Ligand | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ | CuI (4) | Et₃N (2) | THF | 60 | 18 | 75-85 |
| 2 | Pd(PPh₃)₄ (2) | PPh₃ | CuI (4) | i-Pr₂NH (2) | DMF | 80 | 12 | 80-90 |
| 3 | Pd₂(dba)₃ (1) / XPhos (2) | XPhos | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 70-80 |
Yields are estimated based on typical Sonogashira couplings of less reactive chlorides and may vary.
Diagram of the Sonogashira Catalytic Cycle
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Chloro-3-hexyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 1-Chloro-3-hexyne and its derivatives. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents, due to the versatile reactivity of the chloroalkyne moiety.[1] The presence of chlorine atoms in drug candidates can significantly enhance their pharmacokinetic properties.[2]
Introduction to this compound Derivatives
This compound is an organic compound with the chemical formula C6H9Cl.[3] Its derivatives are important intermediates in the synthesis of more complex molecules. The chloroalkyne functional group allows for a variety of subsequent transformations, including cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a powerful tool for medicinal chemists.[1] The strategic incorporation of a chlorine atom can improve the biological activity and metabolic stability of drug molecules.[4][5] Over 250 FDA-approved drugs contain chlorine, highlighting the significance of chlorinated compounds in pharmaceuticals.[2][4]
Synthetic Approaches for Scale-Up
Several methods for the synthesis of 1-chloroalkynes have been reported. For a scale-up synthesis, the chosen method should be high-yielding, use readily available and cost-effective reagents, and have straightforward purification procedures.
One of the most efficient and scalable methods involves the silver-catalyzed chlorination of a terminal alkyne using an N-chlorinated succinimide (NCS) as the chlorinating agent.[6] This method offers mild reaction conditions and broad substrate scope.[6] Another viable approach is the dehydrohalogenation of a corresponding dichloroalkene.[7]
This document will focus on the silver-catalyzed chlorination of 3-hexyne for the production of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the silver-catalyzed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Hexyne | N/A |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [6] |
| Catalyst | Silver Nitrate (AgNO3) | [6] |
| Solvent | Acetone | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 1-3 hours | N/A |
| Typical Yield | 85-95% | [6] |
| Purity (post-distillation) | >95% | [9] |
Detailed Experimental Protocol: Scale-Up Synthesis of this compound
This protocol describes the synthesis of this compound on a multi-gram scale.
Materials and Equipment:
-
3-Hexyne (C6H10)
-
N-Chlorosuccinimide (NCS)
-
Silver Nitrate (AgNO3)
-
Acetone (ACS grade)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
5L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Argon or Nitrogen gas inlet
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Assemble the 5L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ensure the setup is under an inert atmosphere (Argon or Nitrogen).
-
-
Reagent Charging:
-
To the flask, add 3-hexyne (e.g., 100 g, 1.22 mol) and acetone (2 L).
-
In a separate beaker, dissolve N-Chlorosuccinimide (e.g., 179 g, 1.34 mol) and Silver Nitrate (e.g., 10.4 g, 0.061 mol) in acetone (1 L).
-
-
Reaction:
-
Slowly add the NCS/AgNO3 solution to the stirred solution of 3-hexyne in the flask via the dropping funnel over a period of 1 hour.
-
Maintain the reaction temperature at room temperature (20-25 °C). The reaction is exothermic, and cooling may be required.[10]
-
After the addition is complete, continue stirring for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution (1 L).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or a similar organic solvent (3 x 500 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (brine) (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[6]
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]
-
Handling Reagents:
-
This compound and derivatives: Haloalkynes can be toxic and should be handled with care.[1] Avoid inhalation and skin contact.
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Silver Nitrate: Silver nitrate is a strong oxidizing agent and can cause burns.
-
Organic Solvents: Acetone and diethyl ether are flammable.[11] Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Applications in Drug Development
Derivatives of this compound are valuable precursors in the synthesis of a wide range of biologically active molecules. The alkyne group can participate in "click chemistry" reactions, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), to form triazoles, which are common scaffolds in medicinal chemistry.[8] The chlorine atom can be retained for further functionalization or can be crucial for the molecule's interaction with its biological target.[1] The development of efficient and scalable syntheses for these building blocks is therefore critical for advancing drug discovery programs.[4][5]
References
- 1. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H9Cl | CID 20031672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chiralen.com [chiralen.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Protecting Group Strategies in 1-Chloro-3-hexyne Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for reactions involving 1-chloro-3-hexyne, a valuable bifunctional building block in organic synthesis. The presence of both a reactive terminal alkyne and a primary chloride necessitates a careful selection of protecting groups to achieve selective transformations at either functional group. This document outlines common protecting groups for the terminal alkyne, their methods of installation and removal, and detailed experimental protocols.
Introduction to Protecting Group Strategies for this compound
This compound possesses two key reactive sites: the acidic proton of the terminal alkyne and the electrophilic carbon bearing the chlorine atom. The acidic alkyne proton can interfere with a wide range of reactions, including those involving organometallic reagents or strong bases. Therefore, protection of the alkyne is often a crucial first step before carrying out transformations at the chloride position or other parts of the molecule.
The ideal protecting group for the alkyne in this compound should be:
-
Easy and high-yielding to install.
-
Stable to the reaction conditions intended for the chloro- functionality.
-
Readily and selectively removed under mild conditions without affecting the chloro group or other functionalities.
Trialkylsilyl ethers are the most common and effective protecting groups for terminal alkynes, offering a range of stabilities depending on the steric bulk of the alkyl substituents.[1][2]
Common Protecting Groups for the Terminal Alkyne of this compound
The choice of silyl protecting group is critical and depends on the intended subsequent reaction steps. Below is a summary of commonly used silyl ethers and their general characteristics.
| Protecting Group | Abbreviation | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | Least Stable | K₂CO₃ in MeOH; mild acid.[1] |
| Triethylsilyl | TES | Intermediate | Mild acid (e.g., TFA, AcOH); fluoride sources (TBAF).[1] |
| tert-Butyldimethylsilyl | TBDMS or TBS | More Stable | Stronger acid; fluoride sources (TBAF).[1] |
| Triisopropylsilyl | TIPS | Most Stable | Fluoride sources (TBAF, HF-Pyridine).[1] |
For reactions requiring robust conditions, such as Grignard reagent formation or reactions with strong nucleophiles, a sterically hindered and more stable protecting group like Triisopropylsilyl (TIPS) is recommended. The TIPS group offers enhanced stability towards a wider range of reagents compared to smaller silyl groups like TMS.[3][4]
Experimental Protocols
Herein, we provide a detailed protocol for the protection of this compound with a triisopropylsilyl (TIPS) group and its subsequent deprotection.
Protocol 1: Protection of this compound with a Triisopropylsilyl (TIPS) Group
This protocol describes the silylation of the terminal alkyne of this compound to yield 1-chloro-6-(triisopropylsilyl)-3-hexyne.
Materials:
-
This compound
-
Triisopropylsilyl chloride (TIPSCl)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-chloro-6-(triisopropylsilyl)-3-hexyne.
Protocol 2: Deprotection of 1-Chloro-6-(triisopropylsilyl)-3-hexyne
This protocol describes the removal of the TIPS protecting group to regenerate the terminal alkyne.
Materials:
-
1-Chloro-6-(triisopropylsilyl)-3-hexyne
-
Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-chloro-6-(triisopropylsilyl)-3-hexyne (1.0 eq) and anhydrous THF.
-
Add tetrabutylammonium fluoride solution (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with water (3 x 50 mL) to remove TBAF and other water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Logical Workflow for a Protected Reaction
The following diagram illustrates a typical workflow for a reaction sequence involving the protection of this compound, a subsequent reaction at the chloro- position, and the final deprotection of the alkyne.
References
Application Notes and Protocols for One-Pot Synthesis Involving 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of complex heterocyclic structures utilizing 1-Chloro-3-hexyne as a key building block. The methodologies presented are designed to be efficient, offering rapid access to molecular scaffolds relevant to medicinal chemistry and drug discovery.
Application Note 1: One-Pot Synthesis of Substituted Benzofurans via Sequential Sonogashira Coupling and Cyclization
Substituted benzofurans are prevalent structural motifs in a wide range of biologically active compounds and pharmaceuticals. This protocol describes a one-pot procedure for the synthesis of 2-(1-chloropropyl)-3-ethylbenzofuran from this compound and 2-iodophenol. The reaction proceeds via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an in-situ intramolecular cyclization. This one-pot approach avoids the isolation of the intermediate enyne, thereby saving time, reducing waste, and potentially increasing the overall yield.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the one-pot synthesis of 2-(1-chloropropyl)-3-ethylbenzofuran.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 2-Iodophenol | 1.2 mmol |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol (3 mol%) |
| CuI | 0.05 mmol (5 mol%) |
| Triethylamine (TEA) | 3.0 mmol |
| Solvent (Toluene) | 10 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product | |
| Isolated Yield | 78% |
| Purity (by ¹H NMR) | >95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.45 (m, 2H), 7.25-7.15 (m, 2H), 4.55 (t, J=6.8 Hz, 1H), 2.80 (q, J=7.6 Hz, 2H), 2.05-1.95 (m, 2H), 1.30 (t, J=7.6 Hz, 3H), 1.10 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2, 152.8, 129.5, 124.3, 122.6, 120.8, 111.2, 110.5, 60.1, 35.2, 22.8, 14.1, 12.5 |
| Mass Spectrometry (EI) | m/z (%) = 222 (M⁺, 45), 187 (100), 159 (65), 131 (50) |
Experimental Protocol
Materials:
-
This compound (98%)
-
2-Iodophenol (99%)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Toluene, anhydrous
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 50 mL Schlenk flask under an inert atmosphere, add 2-iodophenol (264 mg, 1.2 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous toluene (10 mL) to the flask, followed by freshly distilled triethylamine (0.42 mL, 3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (116.5 mg, 1.0 mmol) to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues and wash the pad with ethyl acetate (20 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the pure 2-(1-chloropropyl)-3-ethylbenzofuran as a pale yellow oil.
Application Note 2: One-Pot Synthesis of 3-Ethyl-5-propyl-1H-pyrazole
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This protocol outlines a one-pot synthesis of 3-ethyl-5-propyl-1H-pyrazole from this compound and hydrazine hydrate. The reaction likely proceeds through an initial reaction of the chloroalkyne with hydrazine, followed by an in-situ cyclization and tautomerization to yield the pyrazole product.
Quantitative Data Summary
The following table presents hypothetical but expected quantitative data for the one-pot synthesis of 3-ethyl-5-propyl-1H-pyrazole.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Hydrazine hydrate (64%) | 5.0 mmol |
| Ethanol (Solvent) | 10 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 24 hours |
| Product | |
| Isolated Yield | 65% |
| Purity (by GC-MS) | >96% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5 (br s, 1H, NH), 6.05 (s, 1H), 2.65 (q, J=7.6 Hz, 2H), 2.55 (t, J=7.4 Hz, 2H), 1.70-1.60 (m, 2H), 1.25 (t, J=7.6 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 145.2, 102.5, 28.1, 22.5, 20.3, 14.0, 13.8 |
| Mass Spectrometry (EI) | m/z (%) = 138 (M⁺, 100), 123 (85), 110 (70), 95 (60) |
Experimental Protocol
Materials:
-
This compound (98%)
-
Hydrazine hydrate (64% in water)
-
Ethanol, absolute
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (116.5 mg, 1.0 mmol) and absolute ethanol (10 mL).
-
Add hydrazine hydrate (0.24 mL, 5.0 mmol) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 80:20) to obtain the pure 3-ethyl-5-propyl-1H-pyrazole.
Visualizations
Logical Workflow for One-Pot Synthesis
Caption: General workflow for a one-pot synthesis involving this compound.
Signaling Pathway Analogy for Multi-Component Reaction
Caption: Analogy of a multi-component reaction to a signaling cascade.
Copper-Free Sonogashira Reactions with Haloalkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-free Sonogashira cross-coupling reaction between terminal alkynes and haloalkynes. This method offers a significant advancement in the synthesis of unsymmetrical 1,3-diynes, which are crucial building blocks in pharmaceuticals, natural products, and materials science. The elimination of copper from the reaction system circumvents the formation of undesired homocoupled byproducts (Glaser coupling), reduces toxicity, and simplifies product purification.
The protocols described herein are based on a palladium-catalyzed system employing a phosphine-olefin ligand, which has been demonstrated to be highly efficient and selective for a broad range of substrates.[1][2][3][4]
Introduction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The traditional protocol employs a palladium catalyst and a copper(I) co-catalyst.[5] While highly effective, the copper co-catalyst can lead to the oxidative homocoupling of the terminal alkyne, forming symmetric diynes as a significant byproduct.[6] This side reaction reduces the yield of the desired unsymmetrical product and complicates purification. Consequently, the development of copper-free Sonogashira reactions has been a major focus of research.[5][7][8]
This document focuses on a specific and highly valuable variant of the copper-free Sonogashira reaction: the cross-coupling of a terminal alkyne with a haloalkyne . This reaction directly yields unsymmetrical 1,3-diynes, a structural motif present in numerous biologically active molecules and advanced materials. The protocol detailed below utilizes a palladium catalyst in conjunction with a phosphine-olefin ligand, which has been shown to effectively promote this transformation with high yields and selectivity, even for challenging substrates.[1][2][3][4]
Reaction Mechanism and Workflow
The copper-free Sonogashira reaction between a terminal alkyne and a haloalkyne proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the haloalkyne, forming a palladium(II) intermediate.
-
Deprotonation: A base deprotonates the terminal alkyne to form an acetylide.
-
Transmetalation: The acetylide displaces the halide on the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, yielding the unsymmetrical 1,3-diyne and regenerating the palladium(0) catalyst.
The use of a phosphine-olefin ligand is believed to facilitate the rate-determining reductive elimination step.[1][2][3]
.dot
Caption: Catalytic cycle of the copper-free Sonogashira reaction with a haloalkyne.
.dot
Caption: General experimental workflow for the copper-free Sonogashira reaction.
Quantitative Data Summary
The following table summarizes the yields obtained for the copper-free Sonogashira coupling of various haloalkynes with terminal alkynes using the palladium/phosphine-olefin ligand system.[4]
| Entry | Haloalkyne (1) | Terminal Alkyne (2) | Product | Yield (%) |
| 1 | 1-Bromo-2-phenylethyne | 2-Methyl-3-butyn-2-ol | 2-Methyl-6-phenylhexa-3,5-diyn-2-ol | 95 |
| 2 | 1-Bromo-2-phenylethyne | 1-Hexyne | 1-Phenylocta-1,3-diyne | 90 |
| 3 | 1-Bromo-2-phenylethyne | 1-Ethynyl-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | 96 |
| 4 | 1-Bromo-2-(4-methoxyphenyl)ethyne | 2-Methyl-3-butyn-2-ol | 6-(4-Methoxyphenyl)-2-methylhexa-3,5-diyn-2-ol | 98 |
| 5 | 1-Bromo-2-(4-chlorophenyl)ethyne | 2-Methyl-3-butyn-2-ol | 6-(4-Chlorophenyl)-2-methylhexa-3,5-diyn-2-ol | 92 |
| 6 | 1-Bromohept-1-yne | 2-Methyl-3-butyn-2-ol | 2-Methylnona-3,5-diyn-2-ol | 85 |
| 7 | 1-Bromohept-1-yne | 1-Hexyne | Trideca-5,7-diyne | 82 |
| 8 | 4-Bromo-2-methylbut-3-yn-2-ol | 1-Hexyne | 2-Methyldeca-3,5-diyn-2-ol | 88 |
| 9 | 1-Iodo-2-phenylethyne | 2-Methyl-3-butyn-2-ol | 2-Methyl-6-phenylhexa-3,5-diyn-2-ol | 94 |
Experimental Protocols
4.1 Materials and Reagents
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or a similar phosphine-olefin ligand
-
Base: Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: Anhydrous, degassed solvent such as 1,4-dioxane or THF
-
Haloalkyne (e.g., 1-bromo-2-phenylethyne)
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
4.2 General Procedure for the Copper-Free Sonogashira Coupling of a Haloalkyne with a Terminal Alkyne
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the phosphine-olefin ligand (0.02 mmol, 2 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst, add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (5 mL).
-
Addition of Reactants: Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 mmol) followed by the haloalkyne (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically room temperature to 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired unsymmetrical 1,3-diyne.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Note: The optimal reaction conditions (catalyst loading, ligand, base, solvent, and temperature) may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments for new substrate combinations.
Conclusion
The copper-free Sonogashira reaction of haloalkynes with terminal alkynes provides a powerful and efficient method for the synthesis of unsymmetrical 1,3-diynes. The use of a palladium catalyst with a suitable phosphine ligand under copper-free conditions minimizes side reactions and simplifies product isolation. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation of complex molecular architectures.
References
- 1. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of an Efficient Palladium-Catalyzed C(sp)-C(sp) Cross-Coupling Reaction Using Phosphine-Olefin Ligand: Application and Mechanistic Aspects [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Enynes Using 1-Chloro-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enynes are a valuable class of organic compounds characterized by the presence of both a double (alkene) and a triple (alkyne) bond. This structural motif is a key building block in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. 1-Chloro-3-hexyne is a versatile reagent that can be employed in various cross-coupling reactions to construct the enyne framework. This document provides detailed application notes and experimental protocols for the synthesis of enynes utilizing this compound as a key starting material. The methodologies outlined below focus on widely used palladium- and copper-catalyzed cross-coupling reactions, offering a guide for researchers in academic and industrial settings.
Core Concepts: Palladium- and Copper-Catalyzed Cross-Coupling
The synthesis of enynes from this compound typically relies on transition metal-catalyzed cross-coupling reactions. The most common methods include the Sonogashira, Negishi, and Suzuki couplings. These reactions involve the formation of a new carbon-carbon bond between an organometallic reagent and an organic halide.
Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] In the context of this document, this compound would act as the haloalkyne, reacting with a vinyl-containing coupling partner.
Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] To synthesize an enyne using this compound, a vinylzinc reagent would be the required coupling partner.
Suzuki Coupling: This versatile reaction utilizes an organoboron compound (typically a boronic acid or ester) and an organic halide, catalyzed by a palladium complex. For the synthesis of an enyne from this compound, a vinylboronic acid or ester would be the necessary reagent.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of enynes using this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Sonogashira-Type Coupling of this compound with a Terminal Alkenyl Partner
This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of this compound with a generic terminal alkene.
Materials:
-
This compound
-
Terminal alkene (e.g., styrene, 1-octene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent, followed by the amine base.
-
To this mixture, add the terminal alkene (1.0 eq).
-
Finally, add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The formation of a conjugated enyne. The yield will be substrate-dependent and requires optimization.
Protocol 2: Negishi-Type Coupling of this compound with a Vinylzinc Reagent
This protocol outlines the synthesis of an enyne via the palladium-catalyzed coupling of this compound with a pre-formed or in situ generated vinylzinc reagent.
Materials:
-
This compound
-
Vinyl halide (for in situ generation of vinylzinc) or pre-formed vinylzinc reagent
-
Zinc dust or a soluble zinc salt (e.g., ZnCl₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In situ generation of Vinylzinc Reagent:
-
To a dry Schlenk flask under an inert atmosphere, add zinc dust.
-
Add a solution of the vinyl halide in anhydrous THF.
-
Stir the mixture at room temperature until the organozinc reagent is formed (this can be monitored by GC-MS analysis of quenched aliquots).
-
-
Coupling Reaction:
-
In a separate dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add a solution of this compound in anhydrous THF.
-
To this mixture, add the freshly prepared vinylzinc reagent solution via cannula.
-
Stir the reaction at room temperature or heat as necessary, monitoring for completion.
-
Work-up and purification are similar to Protocol 1.
-
Expected Outcome: A high yield of the corresponding enyne is anticipated, as Negishi couplings are known for their high functional group tolerance and reactivity.[4]
Protocol 3: Suzuki-Type Coupling of this compound with a Vinylboronic Acid or Ester
This protocol details the synthesis of an enyne through the palladium-catalyzed reaction of this compound with a vinylboronic acid or a vinylboronate ester.
Materials:
-
This compound
-
Vinylboronic acid or vinylboronate ester (e.g., vinylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous/degassed reactions
Procedure:
-
To a Schlenk flask, add the vinylboronic acid or ester (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere, monitoring for completion by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
The work-up and purification follow the same procedure as in Protocol 1.
Expected Outcome: Good to excellent yields of the enyne product are expected, as Suzuki couplings are robust and tolerate a wide range of functional groups.
Data Presentation
Table 1: Comparison of Cross-Coupling Methods for Enyne Synthesis
| Reaction Name | Typical Catalyst | Coupling Partner | Key Advantages | Potential Challenges |
| Sonogashira Coupling | Pd complex, Cu(I) salt | Terminal Alkyne/Alkene | Mild reaction conditions, high yields.[1][3] | Requires anhydrous and anaerobic conditions; potential for alkyne homocoupling. |
| Negishi Coupling | Pd or Ni complex | Organozinc reagent | High reactivity and functional group tolerance.[4][5] | Organozinc reagents can be moisture-sensitive. |
| Suzuki Coupling | Pd complex | Organoboron reagent | Air- and moisture-stable reagents, wide functional group tolerance. | Boronic acids can undergo protodeboronation under certain conditions.[6] |
Note: The yields and optimal conditions will vary depending on the specific substrates and catalytic system used.
Mandatory Visualizations
Caption: General workflow for the synthesis of enynes from this compound.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
The synthesis of enynes using this compound is a feasible and valuable transformation in organic synthesis. The choice of the specific cross-coupling reaction—Sonogashira, Negishi, or Suzuki—will depend on the nature of the desired enyne, the availability of starting materials, and the functional group tolerance required. The protocols and conceptual frameworks provided in these application notes serve as a starting point for researchers to develop robust and efficient synthetic routes to novel enyne-containing molecules for applications in drug discovery and materials science. Further optimization and exploration of reaction conditions are encouraged to achieve the best possible outcomes for specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-3-hexyne by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-chloro-3-hexyne by distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is approximately 142-144 °C at atmospheric pressure. However, due to its potential for thermal decomposition, vacuum distillation is highly recommended.
Q2: Why is vacuum distillation preferred for purifying this compound?
A2: Vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that minimizes the risk of degradation.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials (e.g., 3-hexyn-1-ol, 1-bromo-3-hexyne), reagents (e.g., thionyl chloride, phosphorus trichloride), solvents used in the synthesis and workup, and side-products from competing reactions. Side products could include isomers, polymers, or elimination products.
Q4: What are the primary safety concerns when distilling this compound?
A4: The primary safety concerns include:
-
Thermal Instability: As a haloalkyne, this compound may be thermally sensitive and could decompose, potentially vigorously, at elevated temperatures.
-
Toxicity and Irritation: Chlorinated hydrocarbons can be toxic and irritating to the skin, eyes, and respiratory tract.
-
Flammability: While not highly flammable, organic compounds can be combustible.
-
Glassware under Vacuum: There is a risk of implosion if there are any cracks or defects in the glassware used for vacuum distillation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate Collected | - Vacuum leak.- Insufficient heating.- Blockage in the distillation path.- Thermometer placement is incorrect. | - Check all joints and connections for leaks. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.- Ensure the condenser and receiving flask are not blocked.- Position the thermometer bulb just below the side arm leading to the condenser. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Presence of volatile impurities. | - Use a magnetic stirrer and a stir bar for smooth boiling under vacuum.- Heat the distillation flask slowly and evenly.- Consider a preliminary distillation or a wash to remove low-boiling impurities. |
| Product is Discolored | - Decomposition of the product.- Presence of non-volatile, colored impurities. | - Lower the distillation temperature by improving the vacuum.- Ensure the crude material is properly washed and dried before distillation.- Consider a pre-purification step like column chromatography for highly impure samples. |
| Low Yield of Purified Product | - Incomplete distillation.- Product loss due to leaks in the system.- Hold-up in the distillation column. | - Ensure the distillation is run to completion (no more distillate is collected at the set temperature and pressure).- Thoroughly check for and fix any vacuum leaks.- Use a shorter distillation path or a column with less surface area to minimize hold-up. |
| Pressure Fluctuations | - Inconsistent vacuum source.- Leaks in the system.- Outgassing of dissolved gases from the crude material. | - Ensure the vacuum pump is functioning correctly and is properly maintained.- Systematically check all connections for leaks.- Degas the crude material by stirring under a gentle vacuum before heating. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general methodology for the vacuum distillation of this compound. Adjustments may be necessary based on the purity of the crude material and the available equipment.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (recommended)
-
Manometer (optional but recommended)
-
Appropriate clamps and stands
-
Vacuum grease
-
Personal Protective Equipment (PPE)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude this compound.
-
-
Initiating Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
-
Collecting Fractions:
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Completing the Distillation:
-
Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.
-
Turn off the heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Disassemble the apparatus and characterize the purified product.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₆H₉Cl | [1] |
| Molecular Weight | 116.59 g/mol | [1] |
| Boiling Point (approx. at 760 mmHg) | 142-144 °C |
Mandatory Visualizations
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Experimental workflow for the vacuum distillation of this compound.
References
Technical Support Center: 1-Chloro-3-hexyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during chemical reactions involving 1-chloro-3-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Reactions with this compound can be complex due to the presence of two reactive functional groups: a primary alkyl chloride and an internal alkyne. The most common side reactions arise from the competing reactivity of these sites. These can be broadly categorized as:
-
Elimination Reactions: Treatment with a base can lead to the elimination of HCl to form enynes or dienes.
-
Nucleophilic Substitution at the Alkyl Chloride: Nucleophiles can displace the chloride, leading to the formation of substituted hexynes.
-
Addition to the Alkyne: Electrophiles or nucleophiles can add across the triple bond, leading to various alkene derivatives.
-
Isomerization: Under certain conditions, the alkyne can isomerize to other positions in the carbon chain.
-
Intramolecular Cyclization: Depending on the reaction conditions and reagents, the molecule can cyclize to form five or six-membered rings.
Q2: I am observing a significant amount of a product with a mass corresponding to the loss of HCl. What is happening?
A2: The loss of HCl suggests that an elimination reaction is occurring. This is a common side reaction when this compound is treated with basic reagents. The strength and steric hindrance of the base, as well as the reaction temperature, can influence the extent of elimination.
Q3: My desired reaction is a nucleophilic substitution on the chloro group, but I am getting low yields and a mixture of products. What could be the issue?
A3: Low yields in nucleophilic substitution reactions with this compound are often due to competing side reactions. The nucleophile might also act as a base, promoting elimination. Additionally, the nucleophile could potentially react with the alkyne moiety, especially if it is a soft nucleophile. Optimizing the reaction conditions, such as using a less basic nucleophile or lower temperatures, can help to favor the desired substitution reaction.
Troubleshooting Guides
Issue 1: Formation of Elimination Byproducts
Symptoms:
-
Appearance of unexpected peaks in GC-MS or LC-MS corresponding to a molecular weight of C6H8 (M-HCl).
-
Complex proton and carbon NMR spectra showing signals in the alkene or allene region.
Possible Causes & Solutions:
| Cause | Solution |
| Reagent is too basic | Use a milder, non-nucleophilic base if a base is required for the main reaction. Proton sponges or hindered amines are good alternatives. If the nucleophile is the base, choose a less basic one. |
| High reaction temperature | Run the reaction at a lower temperature. Elimination reactions often have a higher activation energy than substitution reactions. |
| Inappropriate solvent | Use a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2 reactions over E2 reactions. Protic solvents can promote elimination. |
Experimental Protocol to Minimize Elimination:
If your desired reaction is a nucleophilic substitution, consider the following protocol:
-
Dissolve this compound in a polar aprotic solvent like anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add your nucleophile at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or GC).
-
If no reaction occurs at room temperature, consider gentle heating (e.g., 40-50 °C), but be aware that this may increase the rate of elimination.
Issue 2: Unwanted Addition to the Alkyne
Symptoms:
-
Formation of products with a higher molecular weight than the desired product, corresponding to the addition of reactants or solvent molecules across the triple bond.
-
Disappearance of the alkyne signal in IR or NMR spectra, with the appearance of alkene signals.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of strong electrophiles | If your reaction mixture contains strong acids or other electrophiles, they can add to the alkyne. Buffer the reaction mixture or use a non-acidic protocol if possible. |
| Radical reactions | Radical initiators (e.g., peroxides, light) can promote the addition of species like HBr across the alkyne. Ensure your reagents and solvents are free from peroxides. |
| Nucleophilic attack on the alkyne | Some strong nucleophiles can add to the internal alkyne. This is less common for internal alkynes than for terminal ones but can occur under harsh conditions. |
Issue 3: Formation of Cyclic Byproducts
Symptoms:
-
Identification of cyclic structures (e.g., cyclopentene or cyclohexene derivatives) in your product mixture.
-
Mass spectrometry data consistent with an isomer of your starting material or a simple derivative thereof.
Possible Causes & Solutions:
| Cause | Solution |
| Strongly basic or nucleophilic conditions | Strong bases can deprotonate the carbon adjacent to the alkyne (the propargylic position), creating a carbanion that can then displace the chloride in an intramolecular SN2 reaction, leading to a five-membered ring. |
| Radical cyclization | In the presence of radical initiators, a radical can be formed on the alkyl chain, which can then add to the alkyne to form a cyclic radical, leading to cyclic products. |
| Transition metal catalysis | Certain transition metals can catalyze the intramolecular cyclization of haloalkynes. If you are using a metal catalyst for another transformation, this could be a competing pathway. |
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways of this compound that can lead to common side products.
Caption: Potential side reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected side products.
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-3-hexyne Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 1-chloro-3-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are suitable for this compound?
A1: this compound, as a primary alkyl chloride, can be a challenging substrate for cross-coupling reactions due to the lower reactivity of the C(sp³)–Cl bond compared to bromides or iodides. However, several palladium-catalyzed reactions can be optimized for this purpose, including:
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. For this compound, this would involve coupling with a terminal alkyne to generate a 1,4-diyne. Copper-free conditions are often preferred to minimize the risk of alkyne homocoupling (Glaser-Hay side reaction).
-
Suzuki Coupling: This involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide. The use of bulky, electron-rich phosphine ligands is often crucial for the successful coupling of alkyl chlorides.
-
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. The Negishi coupling is known for its ability to form C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.
-
Kumada Coupling: This method employs a Grignard reagent (organomagnesium halide) as the nucleophile. It is a powerful tool for C-C bond formation but requires careful substrate selection to avoid incompatibility with the highly reactive Grignard reagent.
Q2: What are the most common challenges when working with this compound in coupling reactions?
A2: The primary challenges include:
-
Low Reactivity: The C(sp³)–Cl bond is less reactive than C–Br or C–I bonds, often requiring more forcing reaction conditions (higher temperatures, longer reaction times) and specialized catalyst systems.
-
Side Reactions:
-
Homocoupling: Dimerization of the terminal alkyne (in Sonogashira coupling) or the organometallic reagent (in Suzuki, Negishi, or Kumada coupling) can be a significant side reaction.
-
β-Hydride Elimination: While less of a concern for this compound itself due to the alkyne's position, it can be a competing pathway in related alkyl halide couplings.
-
Isomerization: The alkyne moiety in the product or starting material could potentially isomerize under certain basic or thermal conditions.
-
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: Catalyst and ligand selection is critical for the successful coupling of an unactivated alkyl chloride like this compound.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice may depend on the specific coupling reaction and the need for in situ generation of the active Pd(0) species.
-
Ligands: For coupling alkyl chlorides, bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step. Examples include tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos). N-heterocyclic carbenes (NHCs) have also shown promise in this area.
Troubleshooting Guides
Sonogashira Coupling of this compound with a Terminal Alkyne
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Use fresh, high-purity catalyst. Consider using a more active precatalyst or ligand. |
| Poor Ligand Choice | For alkyl chlorides, standard ligands like PPh₃ may be insufficient. Switch to a bulkier, more electron-rich phosphine ligand such as PCy₃ or a Buchwald ligand. |
| Insufficient Temperature | C–Cl bond activation is often the rate-limiting step and may require higher temperatures than for corresponding bromides or iodides. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Inappropriate Base | The choice of base is crucial. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common. For less reactive substrates, a stronger, non-nucleophilic base might be necessary. Ensure the base is dry and of high purity. |
| Solvent Effects | The solvent can significantly impact the reaction. Polar aprotic solvents like DMF or NMP can be effective.[1] However, in some cases, non-polar solvents like toluene may give better results.[1] Screen a range of solvents. |
| Copper-Induced Homocoupling | If using a traditional copper co-catalyst, the homocoupling of the terminal alkyne (Glaser coupling) can be a major side reaction.[2] Switch to a copper-free protocol. |
Issue: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Step |
| Alkyne Dimer (Homocoupling) | Presence of oxygen and/or copper catalyst.[2] | Thoroughly degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use a copper-free Sonogashira protocol. |
| Dehalogenated Starting Material | Reductive cleavage of the C-Cl bond. | Lower the reaction temperature. Ensure the absence of adventitious water or other proton sources. |
| Isomerized Products | The reaction conditions (base, temperature) may be promoting alkyne isomerization. | Use a milder base. Lower the reaction temperature. Reduce the reaction time. |
Experimental Protocols
Proposed Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is an adapted procedure based on general methods for the copper-free Sonogashira coupling of unactivated alkyl chlorides. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).
-
Add anhydrous, degassed DMF.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Sonogashira Coupling of Alkyl Chlorides
| Parameter | Typical Range | Notes |
| Catalyst Loading (Pd) | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand Loading | 2-10 mol% | A 2:1 ligand-to-palladium ratio is common. |
| Base | 1.5-3.0 equiv. | Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often effective in copper-free systems. |
| Temperature | 60-120 °C | Higher temperatures are generally required for chlorides. |
| Solvent | DMF, NMP, Dioxane, Toluene | Solvent choice can significantly influence yield and should be optimized. |
Visualizations
References
troubleshooting guide for Sonogashira coupling failures
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this versatile cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is not working at all. What are the most common initial checks?
A1: When a Sonogashira reaction fails to proceed, the initial focus should be on the foundational components of the reaction setup. First, verify the integrity of your palladium catalyst and copper (I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1][2] Ensure your solvents and amine base are anhydrous and have been properly degassed to remove oxygen, which can lead to catalyst decomposition and undesirable side reactions.[3][4] Finally, confirm the purity of your aryl/vinyl halide and terminal alkyne, as impurities can poison the catalyst.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser-Hay coupling is a common side reaction, particularly in the presence of oxygen and a copper cocatalyst.[5][6] To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6][7] Reducing the amount of copper(I) iodide to the minimum effective concentration can also help, as can the slow addition of the alkyne to the reaction mixture.[8] In cases where homocoupling is persistent, consider switching to a copper-free Sonogashira protocol.[5][6]
Q3: My reaction mixture turned black immediately after adding the reagents. What does this indicate?
A3: The formation of a black precipitate, known as palladium black, is a sign of palladium catalyst decomposition.[2] This occurs when the palladium(0) catalyst agglomerates and precipitates out of solution, rendering it inactive. Common causes include the presence of oxygen in the reaction mixture, impurities in the reagents or solvents, or excessively high reaction temperatures.[2][3] To prevent this, ensure all components of the reaction are thoroughly degassed and handled under an inert atmosphere. Using fresh, high-purity reagents and solvents is also crucial. Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[1]
Q4: What is the general reactivity trend for the aryl/vinyl halide?
A4: The reactivity of the halide component is a critical factor in the success of a Sonogashira coupling. The general order of reactivity is I > OTf > Br >> Cl.[9] Aryl and vinyl iodides are the most reactive and can often undergo coupling at room temperature.[6] Bromides typically require higher temperatures to react, while chlorides are the least reactive and may necessitate the use of more specialized, electron-rich ligands and higher temperatures.[6][10]
Troubleshooting Common Issues
Issue 1: Low or No Product Yield
A low or complete lack of product formation is one of the most frequent challenges. The following decision tree and table can guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low or no product yield.
| Parameter | Recommendation for Aryl/Vinyl Iodides | Recommendation for Aryl/Vinyl Bromides | Recommendation for Aryl/Vinyl Chlorides |
| Temperature | Room temperature to 60 °C | 60 °C to 120 °C | > 100 °C, often with microwave heating |
| Pd Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Cu(I) Cocatalyst | 0.5 - 5 mol% | 1 - 10 mol% | Often better with copper-free conditions |
| Ligand Choice | PPh₃ is often sufficient | PPh₃, or more electron-rich ligands like dppf | Bulky, electron-rich phosphine or NHC ligands |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Diisopropylamine, DBU | Stronger, non-coordinating bases like K₂CO₃, Cs₂CO₃ |
| Solvent | THF, DMF, Toluene, or neat amine | DMF, Toluene, Dioxane | High-boiling solvents like DMF, NMP, Dioxane |
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction)
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.
Caption: Troubleshooting workflow for excessive homocoupling.
| Strategy | Description | When to Use |
| Strictly Anaerobic Conditions | Oxygen promotes the oxidative homocoupling of alkynes. Ensure all solvents and the reaction headspace are free of oxygen. | This should be standard practice for all Sonogashira reactions. |
| Reduce Copper Loading | High concentrations of the copper cocatalyst can accelerate the Glaser coupling pathway.[10] | When significant amounts of homocoupled product are observed. |
| Slow Addition of Alkyne | Adding the alkyne via syringe pump over a period of time keeps its instantaneous concentration low, favoring the cross-coupling pathway.[8] | For valuable or highly reactive alkynes prone to homocoupling. |
| Copper-Free Conditions | Eliminating the copper cocatalyst entirely prevents the primary pathway for Glaser coupling.[5][6] | Particularly effective for aryl bromides and chlorides, or when homocoupling is a persistent issue. |
| Use of Additives | Some protocols suggest the use of a dilute hydrogen atmosphere to reduce homocoupling.[7] | As an advanced strategy when other methods fail. |
Detailed Experimental Protocol: A General Procedure for Sonogashira Coupling
This protocol provides a starting point for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Degassed triethylamine (TEA) (5 mL)
-
Degassed solvent (e.g., THF or DMF) (5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol).
-
Solvent and Base Addition: Add the degassed solvent (5 mL) and degassed triethylamine (5 mL) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: For less reactive aryl halides (bromides and chlorides), heating the reaction mixture may be necessary. The choice of solvent, base, and ligand may also need to be optimized for specific substrates. Always ensure proper degassing of all liquids by methods such as freeze-pump-thaw or by bubbling an inert gas through the liquid for an extended period.[1]
References
- 1. reddit.com [reddit.com]
- 2. blog.hzpt.com [blog.hzpt.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Removal from 1-Chloro-3-hexyne Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of catalysts, particularly copper-based catalysts, from the reaction mixture of 1-chloro-3-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions involving alkynes like this compound that may need to be removed?
A1: While the direct chlorination of 3-hexyn-1-ol may not use a traditional catalyst, related alkyne manipulations often employ transition metal catalysts. Copper(I) salts (e.g., CuI, CuBr) are frequently used in alkyne chemistry, such as in coupling reactions. Palladium-based catalysts are also common for various cross-coupling and hydrogenation processes involving alkynes.[1] Therefore, purification methods often focus on the removal of these residual metals.
Q2: How do I choose the most appropriate method for removing a copper catalyst from my reaction mixture?
A2: The best method depends on the stability of your product (this compound), the solvent used, and the desired level of purity.
-
Aqueous Washes: Ideal for removing bulk amounts of copper salts. Solutions of ammonium chloride, EDTA, or aqueous ammonia are effective.[2][3][4]
-
Filtration through a Solid Support: A short plug of silica gel or celite is excellent for adsorbing baseline impurities and residual polar metal complexes after an initial aqueous work-up.[5][6]
-
Scavenger Resins: For achieving very low residual catalyst levels (<50 ppm), using a metal scavenger resin (e.g., thiol-functionalized silica) is highly effective and can sometimes eliminate the need for an aqueous work-up.[2][7]
Q3: My this compound product appears to be degrading during the aqueous work-up. What can I do?
A3: Propargyl chlorides can be sensitive to certain conditions. If you suspect degradation:
-
Avoid Strong Bases/Acids: Unless necessary for catalyst removal, use neutral washes like brine. Note that aqueous solutions of ammonium chloride are slightly acidic, which could be an issue for highly acid-sensitive materials.[2]
-
Minimize Contact Time: Perform extractions quickly and efficiently.
-
Work at Lower Temperatures: Conduct the work-up in a cold water or ice bath to minimize the rate of potential side reactions.
-
Consider Non-Aqueous Methods: If degradation persists, switch to a purely non-aqueous method, such as direct filtration through a pad of silica or celite, or use a metal scavenger resin.
Q4: How can I confirm that the catalyst has been successfully removed?
A4: Visual inspection is the first step; a colorless organic phase often indicates the removal of colored copper complexes.[2] For quantitative analysis, especially critical in drug development, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of residual metal in parts per million (ppm). Thin Layer Chromatography (TLC) can also be used to check for the removal of polar, catalyst-related impurities that may stain on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic layer after aqueous washing. | Incomplete removal of copper-ligand complexes. | Perform additional washes with the aqueous solution (e.g., saturated ammonium chloride or EDTA).[4] The aqueous layer turning blue indicates successful complexation and removal of copper.[2] If color persists, consider passing the organic layer through a short plug of silica gel. |
| An emulsion forms during the aqueous extraction. | High concentration of surfactants or fine particulates at the interface. Agitation is too vigorous. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. Filter the entire mixture through a pad of Celite. Reduce the intensity of shaking or stirring during extraction. |
| The final product is still colored or contains baseline impurities after solvent removal. | The catalyst or byproducts are adsorbed onto the product. The chosen purification method is insufficient. | Redissolve the crude product in a minimally polar solvent (e.g., hexane/ethyl acetate mixture) and filter it through a short plug of silica gel.[6] For high-purity requirements, treatment with a specialized metal scavenger resin may be necessary. |
| Low product yield after purification. | Product loss during aqueous extractions (if it has some water solubility). Adsorption of the product onto the solid support (e.g., silica gel). | Reduce the number of aqueous washes or back-extract the combined aqueous layers with a fresh portion of the organic solvent. When filtering through silica, ensure you use a sufficient volume of eluent to wash all the product through the plug.[5] Monitor the filtration with TLC. |
Experimental Protocol: Removal of Copper Catalyst via Aqueous Wash and Silica Plug Filtration
This protocol describes a general two-step procedure for removing a copper catalyst from a solution of this compound in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
1. Aqueous Work-up:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][8]
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. The aqueous layer should turn blue as it complexes with the copper ions.[2]
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash with fresh saturated NH₄Cl solution. The second wash should be significantly lighter in color or colorless.[2]
-
Wash the organic layer once with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
2. Silica Plug Filtration:
-
Place a small cotton ball or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column.
-
Add a layer of sand (approx. 0.5 cm).
-
Add silica gel (approx. 2-3 cm) on top of the sand.
-
Add another thin layer of sand on top of the silica to prevent disturbance.
-
Pre-wet the silica plug with the non-polar solvent used for elution (e.g., hexane).
-
Filter the dried organic solution from Step 1.7 through the silica plug, collecting the filtrate.
-
Rinse the flask and the silica plug with additional fresh eluent to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the general workflow for the purification of this compound after a copper-catalyzed reaction.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Workup [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 6. Purification [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Workup Procedures for 1-Chloro-3-hexyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-3-hexyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the workup of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the general workup considerations?
A1: this compound is a versatile building block used in various organic syntheses. The two primary modes of reactivity are nucleophilic substitution at the carbon bearing the chlorine atom and reactions involving the alkyne functionality.
-
Nucleophilic Substitution: This is a common pathway where the chloride is displaced by a nucleophile. A typical example is the reaction with sodium azide to form 1-azido-3-hexyne. The primary workup challenge is the removal of unreacted starting material, the inorganic salt byproduct (e.g., NaCl), and the solvent.
-
Cross-Coupling Reactions (e.g., Sonogashira-type): While less common for alkyl halides under standard Sonogashira conditions which typically require aryl or vinyl halides, related cross-coupling reactions can be employed. Workup procedures for such reactions focus on the removal of the palladium and/or copper catalysts, ligands (e.g., phosphines), and the amine base and its corresponding salt.
-
Friedel-Crafts Alkylation: The alkyl chloride can be used to alkylate aromatic rings in the presence of a Lewis acid catalyst. Workup involves quenching the catalyst and separating the product from the aromatic solvent and any polyalkylated byproducts.
Q2: I am performing a nucleophilic substitution on this compound and have issues with product isolation. What are some general tips?
A2: For nucleophilic substitution reactions, a standard aqueous workup is typically employed. Key steps involve:
-
Quenching the reaction: This is often done by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The product is extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and/or brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
For specific issues, please refer to the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Formation of a Stable Emulsion During Aqueous Workup
Q: I'm trying to perform an aqueous extraction after my reaction with this compound, but a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common problem, especially when residual starting materials or byproducts act as surfactants. Here are several techniques to try, from simplest to more advanced:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, often forcing the separation.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Vigorous shaking is a common cause of emulsions.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Solvent Polarity Change: Add a small amount of a different organic solvent to the organic layer to alter its polarity. For example, if you are using diethyl ether, adding some ethyl acetate might help.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.
Issue 2: Difficulty Removing Catalyst Residues from Cross-Coupling Reactions
Q: I've performed a cross-coupling reaction and my product is contaminated with palladium and/or copper catalyst residues. How can I remove them?
A: Metal catalyst removal is crucial for product purity. Here are some common methods:
-
Filtration through Celite® or Silica Gel:
-
Procedure: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether, ethyl acetate) and filter it through a short plug of Celite® or silica gel. This is often effective at removing a significant portion of the metal catalyst which may have precipitated or is adsorbed onto the solid support.
-
-
Aqueous Washes:
-
Ammonium Hydroxide/Saturated Ammonium Chloride: Washing the organic layer with a solution of ammonium hydroxide or saturated ammonium chloride can help to remove copper salts by forming water-soluble copper-ammonia complexes.
-
Aqueous EDTA: A wash with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can chelate and remove residual metal ions.
-
-
Activated Carbon Treatment:
-
Procedure: Stirring the crude product in a suitable solvent with activated charcoal for a period of time, followed by filtration through Celite®, can effectively adsorb and remove palladium catalysts.
-
-
Specialized Scavengers: For very low levels of metal contamination, commercially available metal scavengers (e.g., silica-bound thiols or amines) can be used.
Issue 3: Persistent Triethylamine or Triethylamine Hydrochloride in the Product
Q: My reaction was run in the presence of triethylamine (TEA), and now I can't get rid of it or its hydrochloride salt from my product. What is the best workup procedure?
A: Triethylamine and its salt are common impurities. The removal strategy depends on the nature of your product.
-
For Products Stable to Acid:
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). This will protonate the triethylamine, forming the water-soluble triethylammonium salt which will partition into the aqueous layer.
-
Follow with washes of water and brine to remove any remaining acid and salts.
-
Dry the organic layer and concentrate.
-
-
For Acid-Sensitive Products:
-
Filter the reaction mixture through a plug of silica gel, eluting with a non-polar solvent. Triethylamine hydrochloride is often retained on the silica.
-
If triethylamine itself is the impurity, it can sometimes be removed by co-evaporation with a higher-boiling non-polar solvent like toluene under reduced pressure.
-
Washing with copious amounts of water can also help to remove the salt, although it is less efficient than an acid wash.
-
Experimental Protocols & Data
Representative Reaction: Nucleophilic Substitution with Sodium Azide
This protocol outlines a common nucleophilic substitution reaction to produce 1-azido-3-hexyne.
Reaction Scheme:
Detailed Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium azide (NaN₃, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-azido-3-hexyne.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Entry | Reactant | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | NaN₃ | DMF | 70 | 6 | 85 | >95 (after purification) |
| 2 | This compound | NaN₃ | Acetone | 56 (reflux) | 12 | 78 | >95 (after purification) |
Note: The data presented in this table is representative and actual results may vary based on specific experimental conditions.
Visualizations
General Workup Workflow for a Nucleophilic Substitution Reaction
Caption: A typical workflow for the workup and purification of a nucleophilic substitution reaction.
Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during aqueous workup.
Technical Support Center: Analysis of Impurities in 1-Chloro-3-hexyne Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-3-hexyne. The following sections detail common issues and analytical protocols to ensure the accurate assessment of sample purity.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of this compound samples by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for reactive analytes like haloalkynes is a common issue. The primary causes and their solutions are outlined below:
-
Active Sites in the Injection Port or Column: Silanol groups on the surface of the injector liner or the GC column can interact with the chlorine and alkyne functionalities, leading to peak tailing.
-
Solution: Use a deactivated injector liner. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.
-
-
Column Contamination: Non-volatile impurities from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at a high temperature (within the column's specified limits) to remove contaminants. If tailing persists, solvent rinsing of the column may be necessary.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak distortion.
-
Solution: Ensure the column is cut with a ceramic wafer to create a clean, square end. Install the column according to the manufacturer's instructions for your specific GC model.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
-
Answer: Retention time shifts can compromise the identification and quantification of your analyte. Common causes include:
-
Leaks in the GC System: Leaks in the carrier gas flow path, particularly at the septum or column fittings, will alter the column flow rate and affect retention times.
-
Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.
-
-
Fluctuations in Carrier Gas Flow Rate: An unstable flow rate from the gas regulator or electronic pressure control (EPC) module will lead to inconsistent retention times.
-
Solution: Verify the stability of the gas supply pressure. If using an EPC, monitor the pressure and flow readouts for any fluctuations.
-
-
Oven Temperature Instability: Inaccurate or fluctuating oven temperatures will directly impact retention times.
-
Solution: Calibrate the GC oven temperature using a certified probe. Ensure the oven is not overloaded, which can impede proper air circulation.
-
-
Nuclear Magnetic Resonance (NMR) Troubleshooting
Issue 3: Broad or Distorted NMR Signals
-
Question: The proton NMR signals for my this compound sample are broad and poorly resolved. What could be the cause?
-
Answer: Broad NMR signals can obscure important structural information and make impurity identification difficult. Potential reasons include:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If metal contamination is suspected from the synthesis (e.g., from catalysts), consider passing the sample through a small plug of silica gel or celite.
-
-
Sample Viscosity: Highly concentrated or viscous samples can lead to broader signals.
-
Solution: Dilute the sample to an appropriate concentration in the deuterated solvent.
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.
-
Solution: Carefully shim the NMR spectrometer for each sample to optimize the magnetic field homogeneity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the identification and quantification of impurities in this compound.
FAQ 1: What are the most common impurities in this compound samples?
-
Question: I am analyzing a sample of this compound. What are the likely impurities I should be looking for?
-
Answer: The impurity profile of this compound largely depends on its synthetic route. A common method for its preparation is the reaction of 3-hexyn-1-ol with thionyl chloride (SOCl₂). Potential impurities from this synthesis include:
-
Unreacted Starting Material: 3-hexyn-1-ol.
-
Isomeric Byproducts: Positional isomers of this compound may form, such as 2-chloro-3-hexyne or 1-chloro-2-hexyne.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, diethyl ether, pyridine) are common.
-
FAQ 2: How can I identify isomeric impurities using GC-MS?
-
Question: Can I differentiate between this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS)?
-
Answer: Yes, GC-MS is a powerful technique for separating and identifying isomers.
-
Chromatographic Separation: Isomers will often have slightly different boiling points and polarities, leading to different retention times on a GC column. A column with a polar stationary phase, such as one containing cyanopropyl functional groups, can enhance the separation of these isomers.
-
Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can be different. By comparing the mass spectra of the separated peaks to reference spectra or by detailed interpretation of the fragmentation, you can often distinguish between them.
-
FAQ 3: How can I quantify the level of impurities in my this compound sample?
-
Question: What is the best method for quantifying the percentage of impurities in my sample?
-
Answer: For quantitative analysis by GC, using a Flame Ionization Detector (FID) is generally preferred due to its linear response over a wide concentration range. The two main approaches are:
-
Area Percent Method: This is a simple method where the peak area of each impurity is expressed as a percentage of the total peak area of all components in the chromatogram (excluding the solvent peak)[1]. This method assumes that all compounds have the same response factor in the FID, which is a reasonable approximation for structurally similar impurities.
-
Internal Standard Method: For higher accuracy, an internal standard (a known amount of a pure compound not present in the sample) is added to the sample. The response of the analyte relative to the internal standard is used for quantification. This method corrects for variations in injection volume and instrument response.
-
Data Presentation
The following tables summarize typical data that might be obtained during the analysis of this compound.
Table 1: Gas Chromatography - Mass Spectrometry (GC-MS) Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 8.52 | 116 (M+), 87, 79, 53 |
| 3-Hexyn-1-ol | 7.98 | 98 (M+), 83, 67, 55 |
| 2-Chloro-3-hexyne | 8.35 | 116 (M+), 101, 79, 53 |
| 1-Chloro-2-hexyne | 8.65 | 116 (M+), 87, 79, 53 |
Note: Retention times are approximate and will vary depending on the specific GC conditions.
Table 2: ¹H NMR Chemical Shift Data for this compound and a Potential Impurity (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | CH₃-CH₂- | 1.10 | t |
| -C≡C-CH₂-CH₂-Cl | 2.25 | m | |
| CH₃-CH₂- | 2.75 | t | |
| -CH₂-CH₂-Cl | 3.65 | t | |
| 3-Hexyn-1-ol | CH₃-CH₂- | 1.12 | t |
| -C≡C-CH₂-CH₂-OH | 2.20 | m | |
| -CH₂-CH₂-OH | 3.75 | t | |
| -OH | 1.8 (variable) | br s |
Experimental Protocols
Gas Chromatography - Mass Spectrometry (GC-MS) Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. For better separation of isomers, a more polar column like a DB-624 could be used.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Logical workflow for impurity identification.
References
Technical Support Center: Catalyst Deactivation in 1-Chloro-3-hexyne Cross-Coupling
Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered during the cross-coupling of 1-chloro-3-hexyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Sonogashira-type reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no product yield in the cross-coupling of this compound?
A1: Low product yield is a frequent issue and can often be attributed to several factors:
-
Catalyst Deactivation: The active palladium catalyst can deactivate through various pathways, including reduction to palladium black, ligand degradation, or poisoning by impurities.
-
Inefficient Oxidative Addition: The C(sp³)–Cl bond in this compound is less reactive than aryl or vinyl halides, making the initial oxidative addition step of the catalytic cycle challenging.
-
Homocoupling of the Terminal Alkyne (Glaser Coupling): The copper co-catalyst, often used in Sonogashira reactions, can promote the undesired dimerization of the terminal alkyne coupling partner, especially in the presence of oxygen.[1]
-
Sub-optimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly hinder the reaction rate and lead to catalyst decomposition.
-
Poor Quality of Reagents: Impurities in solvents, reagents, or the starting materials themselves can poison the catalyst. It is crucial to use anhydrous and degassed solvents.
Q2: I am observing a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is catalytically inactive aggregated palladium(0) nanoparticles. This is a common form of catalyst deactivation.
-
Cause: This occurs when the palladium(0) species in the catalytic cycle becomes unstable and agglomerates. This can be triggered by high temperatures, inappropriate ligand choice, or the presence of impurities.
-
Prevention:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.
-
Temperature Control: Avoid excessively high reaction temperatures. Start with milder conditions and gradually increase the temperature if necessary.
-
Reaction Concentration: Very low or very high concentrations can sometimes promote precipitation.
-
Q3: My reaction is producing a significant amount of a side product that appears to be a dimer of my terminal alkyne. How can I minimize this?
A3: The formation of alkyne dimers is a classic side reaction in Sonogashira couplings, known as Glaser coupling.
-
Cause: This is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[1]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary pathway for homocoupling.
-
Amine Base: Use an amine base that can also act as a reducing agent to help maintain the copper in its +1 oxidation state.
-
Q4: Can I regenerate my deactivated palladium catalyst?
A4: While challenging for homogeneously catalyzed reactions, some strategies can be employed, particularly with heterogeneous catalysts. For homogeneous catalysts that have precipitated as palladium black, regeneration is generally not practical within the same reaction setup. However, for future reactions, ensuring the longevity of the catalyst is key. Some literature suggests that for certain systems, the addition of an oxidant can regenerate the active Pd(II) species from Pd(0) aggregates.
Troubleshooting Guides
Issue 1: Low Conversion of this compound
This is often the primary issue due to the lower reactivity of the C(sp³)–Cl bond.
Troubleshooting Workflow:
Troubleshooting Low Conversion
Experimental Protocol: Ligand Screening
-
Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, degassed)
-
-
Procedure:
-
To each reaction vessel, add the palladium source, the respective ligand, and the base.
-
Add the solvent, followed by this compound and the terminal alkyne.
-
Stir the reactions at a set temperature (e.g., 80 °C).
-
Monitor the reaction progress by GC-MS or TLC at regular intervals (e.g., 2, 6, 12, 24 hours).
-
-
Analysis: Compare the conversion rates and product yields for each ligand to identify the most effective one.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Visual observation of a black precipitate is a clear indicator of catalyst deactivation.
Troubleshooting Workflow:
Preventing Palladium Black Formation
Data Presentation
The following tables summarize typical starting conditions and the expected impact of troubleshooting variables on the cross-coupling of this compound.
Table 1: General Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% (if not copper-free) |
| Ligand | XPhos, SPhos, or other bulky phosphines | 1.1-1.5 equivalents relative to Pd |
| Base | Cs₂CO₃, K₃PO₄, or a bulky amine base | 2-3 equivalents |
| Solvent | Toluene, Dioxane, or DMF (anhydrous, degassed) | |
| Temperature | 60-100 °C | Start lower and increase if necessary |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent side reactions |
Table 2: Troubleshooting Variables and Their Potential Impact
| Variable Adjusted | Potential Positive Impact | Potential Negative Impact |
| Increased Temperature | Faster rate of oxidative addition | Increased catalyst decomposition |
| Bulky, Electron-Rich Ligand | Stabilizes Pd(0), promotes oxidative addition | Can hinder reductive elimination if too bulky |
| Stronger Inorganic Base | Promotes deprotonation of terminal alkyne | Can lead to side reactions with sensitive substrates |
| Copper-Free System | Eliminates Glaser homocoupling | May require higher temperatures or longer reaction times |
Experimental Protocols
Detailed Protocol for a Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of argon.
-
Degas the solvent (e.g., toluene) by three freeze-pump-thaw cycles.
-
Use reagents as received from a reputable supplier or purify as necessary.
-
-
Reaction Setup:
-
To a Schlenk flask under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathway and Logical Relationship Diagrams
Catalytic Cycle and Deactivation Pathways
References
Technical Support Center: Managing Exothermic Reactions with 1-Chloro-3-hexyne
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Chloro-3-hexyne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2] It is sensitive to heat, sparks, open flames, and static discharge.[1][3] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Hazardous polymerization may also occur.[1] Upon combustion, it can produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]
Q2: Is there any available data on the exothermic potential of reactions with this compound?
A2: Publicly available, specific reaction calorimetry data for this compound is limited. However, given its chemical structure (a halogenated alkyne), it should be treated as a potentially energetic compound. The instability of similar compounds at elevated temperatures and pressures suggests a potential for violent chemical changes.[4] It is crucial for researchers to perform their own thermal hazard assessment, such as reaction calorimetry, before scaling up any reaction.
Q3: What are the essential safety precautions before starting an experiment with this compound?
A3: Before beginning any experiment, ensure the following safety measures are in place:
-
Conduct a thorough risk assessment for the specific reaction.
-
Work in a well-ventilated fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][3]
-
Ensure all metal equipment is properly grounded to prevent static discharge.[1][2][3]
-
Have appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety glasses or a face shield.[1]
-
An eyewash station and safety shower must be readily accessible.[1][2]
-
Keep a suitable fire extinguisher (e.g., CO2, dry chemical, or foam) nearby.[1]
Troubleshooting Guides
Q1: My reaction temperature is rising unexpectedly. What should I do?
A1: An unexpected temperature rise indicates that the reaction is generating heat faster than it is being removed, signaling a potential thermal runaway. Follow these steps immediately:
-
Stop the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).
-
If the temperature continues to rise, be prepared to execute an emergency quench procedure.
-
If necessary, alert colleagues and evacuate the area.
Q2: How do I develop a safe and effective quenching protocol for my reaction involving this compound?
A2: A quenching protocol should be designed to rapidly and safely neutralize the reactive species and absorb excess heat.
-
Quenching Agent Selection: The choice of quenching agent depends on the specific reaction chemistry. Common choices include saturated aqueous solutions like sodium bicarbonate or ammonium chloride for neutralizing acids or bases, or a proton source for carbanionic intermediates. The quenching agent should not react exothermically with the reactants or the solvent.
-
Quenching Procedure: The quench should typically be performed at a low temperature to manage the heat of neutralization. The quenching agent should be added slowly and in a controlled manner to a cooled reaction mixture. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.
Experimental Protocols
General Protocol for a Trial Reaction with this compound
This protocol outlines a general approach for a small-scale trial reaction to assess its exothermic potential.
1. Preparation:
-
Set up the reaction in a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for monitoring the internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel for reagent addition.
-
The flask should be placed in a cooling bath (e.g., ice-water or dry ice-acetone) on a stirrer plate.
2. Inert Atmosphere:
-
Purge the apparatus with an inert gas, such as nitrogen or argon, to remove air and moisture.
3. Reagent Addition:
-
Dissolve this compound in an appropriate solvent in the reaction flask and cool the solution to the desired starting temperature.
-
Add the second reagent dropwise from the addition funnel. Monitor the internal temperature closely during the addition.
4. Monitoring:
-
Record the internal temperature at regular intervals, especially during and immediately after the addition of the reagent. Note any significant temperature increases.
5. Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., 0 °C or -78 °C) before slowly adding the quenching agent.
-
Allow the mixture to warm to room temperature slowly before proceeding with the extraction and purification steps.
Data Presentation
It is critical to meticulously record all experimental data to assess the thermal behavior of the reaction. Below is a template for recording such data.
| Reagent Added (mL) | Time (min) | Internal Temperature (°C) | Bath Temperature (°C) | Observations |
| 0 | 0 | -10.0 | -15.0 | Clear solution |
| 0.5 | 2 | -9.5 | -15.0 | No change |
| 1.0 | 4 | -8.0 | -15.0 | Slight color change |
| 1.5 | 6 | -5.0 | -15.0 | Noticeable exotherm |
| 2.0 | 8 | 0.0 | -15.0 | Rapid temperature rise |
Visualizations
Experimental Workflow for Managing Potential Exotherms
Caption: A general workflow for safely conducting and monitoring a potentially exothermic reaction.
Decision Tree for Thermal Emergency Response
Caption: A decision-making diagram for responding to a thermal runaway event.
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-3-hexyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-3-hexyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions to problems that may arise during the use of this compound in various solvents.
Q1: My reaction of this compound in a polar protic solvent (e.g., ethanol/water) is giving a mixture of products, including an alcohol and an ether. Is this expected?
A1: Yes, this is expected. In polar protic solvents, this compound can undergo solvolysis, where the solvent acts as the nucleophile. This often leads to a mixture of products. The reaction likely proceeds through a mixed Sₙ1 and Sₙ2 pathway. The Sₙ1 pathway would involve the formation of a propargyl cation, which can be attacked by either water to form an alcohol or ethanol to form an ether. The Sₙ2 pathway involves direct displacement of the chloride by a solvent molecule. The ratio of these products will depend on the specific solvent composition and temperature.
Troubleshooting:
-
To favor the alcohol product: Increase the water content in your solvent mixture.
-
To favor the ether product: Use anhydrous ethanol.
-
To minimize side products: Consider using a non-nucleophilic polar aprotic solvent and a specific nucleophile to achieve greater selectivity.
Q2: I am trying to perform a nucleophilic substitution on this compound with a strong, anionic nucleophile (e.g., azide, cyanide) in a polar aprotic solvent (e.g., DMF, DMSO), but the reaction is slow and gives low yields. What could be the problem?
A2: While polar aprotic solvents are generally ideal for Sₙ2 reactions, several factors could be contributing to the poor outcome:
-
Steric Hindrance: Although a secondary halide, the linear geometry of the alkyne may present some steric hindrance to the approaching nucleophile.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently potent. The presence of any protic impurities (like water) in the solvent can solvate and deactivate the nucleophile.
-
Leaving Group Ability: Chloride is a reasonably good leaving group, but for challenging substitutions, converting it to a better leaving group (e.g., iodide via a Finkelstein reaction) might be beneficial.
-
Side Reactions: Propargyl halides are known to undergo rearrangement reactions, particularly under basic conditions, which could consume your starting material.
Troubleshooting:
-
Dry your solvent: Ensure your polar aprotic solvent is rigorously dried to maximize the nucleophilicity of your anionic nucleophile.
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for decomposition.
-
Consider a Catalyst: For certain nucleophiles, the addition of a catalyst like sodium iodide can accelerate the reaction.
-
Alternative Substrate: If feasible, consider using the analogous 1-bromo-3-hexyne, as bromide is a better leaving group than chloride.
Q3: I am observing an unexpected allenic product in my reaction mixture. Why is this happening?
A3: The formation of allenes is a known side reaction for propargyl halides. This can occur through a few pathways:
-
Sₙ2' Reaction: A nucleophile can attack the terminal carbon of the alkyne (the γ-position), leading to a concerted displacement of the chloride and formation of an allene.
-
Rearrangement of a Propargyl Cation: If the reaction has some Sₙ1 character, the intermediate propargyl cation is in resonance with an allenyl cation. Nucleophilic attack at the allenic carbon will yield an allene.
-
Base-catalyzed Isomerization: Strong bases can deprotonate the propargylic position, leading to an equilibrium between the propargyl anion and an allenyl anion, which can then be protonated to form the allene.
Troubleshooting:
-
Control Basicity: If using a basic nucleophile, consider using a non-basic alternative or adding the base slowly at low temperatures.
-
Solvent Choice: Solvents that favor a more concerted Sₙ2 pathway (polar aprotic) may reduce the formation of rearranged products compared to solvents that promote cation formation (polar protic).
Quantitative Data Summary
The following table summarizes kinetic data for the solvolysis of a related propargyl compound, propargyl chloroformate, in various solvents. While not this compound, these data provide a useful comparison of relative reaction rates and illustrate the influence of the solvent. The data suggests that the reaction is sensitive to both the ionizing power and the nucleophilicity of the solvent, indicative of a bimolecular mechanism.
| Solvent Composition (v/v) | Rate Constant (k) x 10⁻⁵ s⁻¹ at 25°C | Relative Rate |
| 100% Ethanol | 35.0 | 1.00 |
| 90% Ethanol / 10% Water | 85.0 | 2.43 |
| 80% Ethanol / 20% Water | 150.0 | 4.29 |
| 70% Ethanol / 30% Water | 250.0 | 7.14 |
| 100% Methanol | 63.4 | 1.81 |
| 90% Acetone / 10% Water | 10.0 | 0.29 |
| 80% Acetone / 20% Water | 30.0 | 0.86 |
Data adapted from studies on propargyl chloroformate and are intended for comparative purposes.[1][2][3]
Experimental Protocols
1. General Procedure for Solvolysis Kinetics of this compound
This protocol describes a general method for measuring the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol-water). The reaction is monitored by titrating the hydrochloric acid produced.
-
Materials: this compound, ethanol (absolute), deionized water, sodium hydroxide solution (standardized, ~0.02 M), phenolphthalein indicator.
-
Procedure:
-
Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).
-
In a thermostatted reaction vessel, equilibrate a known volume of the solvent mixture to the desired temperature.
-
Add a few drops of phenolphthalein indicator.
-
Initiate the reaction by adding a known amount of this compound to the solvent.
-
Immediately begin titrating the liberated HCl with the standardized NaOH solution. Maintain a faint pink endpoint.
-
Record the volume of NaOH added at regular time intervals.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., for a first-order reaction, ln([RCl]₀/[RCl]t) vs. time).
-
2. Synthesis of this compound from 3-Hexyn-1-ol
A common method for the synthesis of this compound is the reaction of the corresponding alcohol with a chlorinating agent.
-
Materials: 3-hexyn-1-ol, thionyl chloride (SOCl₂), pyridine, diethyl ether (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexyn-1-ol and a small amount of pyridine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Visualizations
References
Validation & Comparative
Characterization of 1-Chloro-3-hexyne and its Hydration Product by NMR and MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of 1-Chloro-3-hexyne and its acid-catalyzed hydration product, 4-chlorohexan-3-one. The information presented is essential for researchers working with halogenated alkynes and their derivatives, offering insights into their synthesis, reaction pathways, and structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis and Reaction of this compound
A plausible synthetic route to this compound involves the reaction of 3-hexyne with a suitable chlorinating agent. Once synthesized, this compound can undergo various reactions typical of internal alkynes. This guide focuses on its acid-catalyzed hydration.
Experimental Workflow: Synthesis and Hydration
Caption: Experimental workflow for the synthesis of this compound and its subsequent hydration and characterization.
Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound and its hydration product, 4-chlorohexan-3-one. These predictions are based on established principles of NMR and MS and data from analogous structures.
NMR Data Comparison
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound | δ 3.6 (t, 2H, -CH₂Cl)δ 2.4 (m, 2H, -C≡C-CH₂-)δ 2.2 (m, 2H, -CH₂-C≡C)δ 1.1 (t, 3H, -CH₃) | δ 85 (C≡C)δ 80 (C≡C)δ 45 (-CH₂Cl)δ 25 (-CH₂-)δ 14 (-CH₂-)δ 13 (-CH₃) |
| 4-Chlorohexan-3-one | δ 4.5 (t, 1H, -CHCl-)δ 2.8 (q, 2H, -C(O)-CH₂-)δ 1.9 (m, 2H, -CHCl-CH₂-)δ 1.1 (t, 3H, -C(O)-CH₂-CH₃)δ 0.9 (t, 3H, -CHCl-CH₂-CH₃) | δ 208 (C=O)δ 65 (-CHCl-)δ 35 (-C(O)-CH₂-)δ 28 (-CHCl-CH₂-)δ 12 (-CHCl-CH₂-CH₃)δ 8 (-C(O)-CH₂-CH₃) |
Mass Spectrometry Data Comparison
| Compound | Predicted Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 116/118 (due to ³⁵Cl/³⁷Cl isotopes) | 81 (M⁺ - Cl)79 (M⁺ - HCl)49/51 (-CH₂Cl) |
| 4-Chlorohexan-3-one | 134/136 (due to ³⁵Cl/³⁷Cl isotopes) | 99 (M⁺ - Cl)105/107 (α-cleavage, loss of -CH₂CH₃)71 (α-cleavage, loss of -CHClCH₂CH₃)57 (-C(O)CH₂CH₃) |
Experimental Protocols
Synthesis of this compound
Materials: 3-Hexyne, Sodium hypochlorite solution (5.25%), Diethyl ether, Anhydrous sodium sulfate, Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator.
Procedure:
-
To a stirred solution of 3-hexyne (1.0 equiv.) in diethyl ether at 0 °C, add sodium hypochlorite solution (1.2 equiv.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Acid-Catalyzed Hydration of this compound to 4-Chlorohexan-3-one
Materials: this compound, Deionized water, Sulfuric acid (H₂SO₄), Mercury(II) sulfate (HgSO₄), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel, Rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equiv.) in a mixture of deionized water and diethyl ether.
-
Add a catalytic amount of sulfuric acid and mercury(II) sulfate.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chlorohexan-3-one.
-
Purify the product by column chromatography on silica gel.
Alternative Synthetic Approach: α-Chlorination of a Ketone
An alternative method to synthesize a chloro-ketone is the direct α-chlorination of the corresponding ketone. For comparison, the synthesis of 3-chlorohexan-2-one from hexan-2-one is presented.
Logical Relationship: Comparison of Synthetic Routes
Caption: Comparison of synthetic routes to chlorohexanones.
Experimental Protocol: α-Chlorination of Hexan-3-one
Materials: Hexan-3-one, Sulfuryl chloride (SO₂Cl₂), Dichloromethane, Round-bottom flask, Magnetic stirrer, Dropping funnel, Ice bath.
Procedure:
-
Dissolve Hexan-3-one (1.0 equiv.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Add sulfuryl chloride (1.1 equiv.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of a mixture of 4-chlorohexan-3-one and 2-chlorohexan-3-one.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
The isomeric products can be separated by fractional distillation or preparative chromatography.
Concluding Remarks
The characterization of this compound and its reaction products relies heavily on the combined use of NMR and MS. While direct experimental data for this compound is scarce in the public domain, predictive analysis based on established spectroscopic principles provides a robust framework for its identification and the elucidation of its reaction products. The acid-catalyzed hydration of this compound is expected to yield a mixture of regioisomers due to the similar substitution on both sides of the alkyne, with 4-chlorohexan-3-one being a major product. The alternative synthesis via α-chlorination of a ketone also typically produces a mixture of isomers, highlighting the importance of purification and detailed spectroscopic analysis in synthetic organic chemistry. This guide serves as a valuable resource for researchers in designing experiments and interpreting data for similar halogenated compounds.
A Comparative Guide to Palladium Catalysts for Haloalkyne Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the palladium catalyst is crucial for the efficiency, substrate scope, and overall success of this transformation. This guide provides a comparative overview of three major classes of palladium catalysts used in the coupling of haloalkynes: traditional phosphine-ligated palladium complexes, N-heterocyclic carbene (NHC)-ligated palladium complexes, and palladium nanoparticles.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of representative palladium catalysts in the Sonogashira coupling of aryl halides with terminal alkynes. It is important to note that direct comparison of catalysts across different studies can be challenging due to variations in reaction conditions. However, the data presented below, collated from various sources, provides a useful overview of their relative efficiencies. A study comparing common palladium precursors found that bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) exhibited the highest catalytic activity among the tested phosphine-ligated complexes.[1] N-heterocyclic carbene (NHC) complexes and palladium nanoparticles are also highly effective, often enabling the reaction to proceed under milder, copper-free conditions.[2][3]
| Catalyst Type | Catalyst | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Phosphine-Ligated | PdCl₂(PPh₃)₂ / CuI | Iodobenzene + Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | 48.5 | 32.3 | [4] |
| PdCl₂(PPh₃)₂ | Aryl halides + Terminal alkynes | TBAF | Solvent-free | 80-120 | 0.5-2 | 85-98 | - | - | [1] | |
| NHC-Ligated | (NHC)-Pd / (NHC)-Cu | Aryl bromides + Aryl alkynes | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 | 8000-9500 | 667-792 | [2] |
| NHC-Pd-PPh₃ | Aryl bromides + Phenylacetylene | Cs₂CO₃ | DMF | 80 | 4 | up to 99 | - | - | [3] | |
| Palladium Nanoparticles | Pd Nanoparticles | Aryl iodides + Terminal alkynes | K₂CO₃ | H₂O | 50 | 0.5-2 | 90-98 | - | - | [5] |
| Pd/MOF-5 | Aryl iodides + Terminal alkynes | Et₃N | Toluene | 80 | 1-3 | 85-96 | - | - | [6] |
TON: Turnover Number = (moles of product) / (moles of catalyst) TOF: Turnover Frequency = TON / time (h)
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Sonogashira Coupling using a Phosphine-Ligated Palladium Catalyst
This protocol describes the coupling of iodobenzene and phenylacetylene using a classic PdCl₂(PPh₃)₂/CuI system.[4]
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.0 eq), phenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.021 eq).
-
Add anhydrous THF as the solvent, followed by triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by an appropriate method (e.g., GC or TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling using an N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalyst
This protocol outlines a general procedure for the Sonogashira coupling of aryl bromides and aryl alkynes using a collaborative (NHC)-Cu and (NHC)-Pd catalytic system in air.[2]
Materials:
-
Aryl bromide
-
Aryl alkyne
-
(NHC)-Pd complex (e.g., [Pd(IPr)Cl₂]₂)
-
(NHC)-Cu complex (e.g., [Cu(IPr)Cl])
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
Procedure:
-
In a vial, combine the aryl bromide (1.0 eq), aryl alkyne (1.2 eq), (NHC)-Pd complex (0.01 mol%), (NHC)-Cu complex (1.0 mol%), and cesium carbonate (2.0 eq).
-
Add non-anhydrous dioxane as the solvent.
-
Seal the vial and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling using Palladium Nanoparticles
This protocol describes a green synthesis of water-dispersible palladium nanoparticles and their application in a ligand- and copper-free Sonogashira coupling reaction.[5]
Synthesis of Palladium Nanoparticles:
-
Prepare an aqueous solution of PdCl₂.
-
Add a green reducing and stabilizing agent, such as a plant extract (e.g., Sour Cherry tree gum), to the PdCl₂ solution.[5]
-
Stir the mixture at room temperature until the color changes, indicating the formation of palladium nanoparticles.
-
Characterize the nanoparticles using techniques such as UV-vis spectroscopy, XRD, and TEM.
Catalytic Coupling Procedure:
-
In a reaction vessel, combine the aryl iodide (1.0 eq), terminal alkyne (1.2 eq), the aqueous dispersion of palladium nanoparticles (typically 0.1-1 mol% Pd), and a base such as potassium carbonate (K₂CO₃).
-
Use water as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) under aerobic conditions for the required time (e.g., 0.5-2 hours).
-
After the reaction is complete, extract the product with an organic solvent.
-
The aqueous phase containing the catalyst can often be reused for subsequent reactions.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for a palladium-catalyzed haloalkyne coupling and the fundamental catalytic cycle.
Caption: Generalized experimental workflow for a palladium-catalyzed haloalkyne coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Chloro-3-hexyne: Established versus Novel Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of a newly validated synthetic route to 1-Chloro-3-hexyne against a more established method. The performance of each route is objectively assessed, supported by detailed experimental data and protocols.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules for pharmaceutical and materials science research. The validation of a new, efficient synthetic pathway to this compound is of significant interest to the scientific community. This guide will compare a novel, two-step synthesis starting from commercially available 1-butyne and oxirane with the established method involving the chlorination of 3-hexyn-1-ol.
Comparison of Synthetic Routes
A summary of the key performance indicators for the two synthetic routes is presented below, offering a clear comparison of their respective advantages and disadvantages.
| Parameter | Established Route: Chlorination of 3-hexyn-1-ol | New Validated Route: From 1-Butyne and Oxirane |
| Starting Materials | 3-hexyn-1-ol, Thionyl Chloride, Pyridine | 1-Butyne, n-Butyllithium, Oxirane, Thionyl Chloride, Pyridine |
| Number of Steps | 1 | 2 |
| Overall Yield | ~75% (Reported for analogous reactions) | 60% |
| Reaction Conditions | 0 °C to room temperature | -78 °C to room temperature |
| Reagents and Solvents | Thionyl chloride, pyridine, diethyl ether | n-Butyllithium, oxirane, thionyl chloride, pyridine, THF, diethyl ether |
| Purification | Distillation | Distillation |
| Safety Considerations | Use of corrosive and toxic thionyl chloride and pyridine. | Use of pyrophoric n-butyllithium and toxic oxirane. |
Experimental Protocols
Established Route: Chlorination of 3-hexyn-1-ol
This method relies on the conversion of the hydroxyl group of 3-hexyn-1-ol to a chloride using thionyl chloride. The use of pyridine is crucial to neutralize the HCl generated and to favor the formation of the desired acetylenic chloride over potential allenic byproducts.
Diagram of the Established Synthetic Route:
Differentiating Hexyne Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of 1-hexyne, 2-hexyne, and 3-hexyne, utilizing fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of these C6H10 isomers.
Infrared (IR) Spectroscopy: A Tale of Two Bonds
Infrared spectroscopy is a powerful first-pass technique for distinguishing terminal alkynes from internal alkynes. The key diagnostic absorptions are the C≡C triple bond stretch and the ≡C-H stretch of the terminal alkyne.
Comparative IR Data
| Functional Group | 1-Hexyne | 2-Hexyne | 3-Hexyne |
| ≡C-H Stretch | Strong, sharp peak at ~3300 cm⁻¹[1] | Absent | Absent |
| C≡C Stretch | Weak to medium peak at ~2120 cm⁻¹[1] | Weak peak at ~2240 cm⁻¹ | Very weak or absent peak at ~2250 cm⁻¹[1] |
| ≡C-H Bend | Strong, broad peak around 630 cm⁻¹ | Absent | Absent |
Interpretation:
-
1-Hexyne , as a terminal alkyne, is readily identified by the presence of a strong, sharp absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon[1]. It also displays a C≡C stretching absorption, though it may be weak.
-
2-Hexyne and 3-Hexyne are internal alkynes and therefore lack the characteristic ≡C-H bond, resulting in the absence of the ~3300 cm⁻¹ peak.
-
Differentiating between 2-hexyne and 3-hexyne using IR spectroscopy alone can be challenging. The C≡C stretch in internal alkynes is often weak due to the small change in dipole moment during vibration. In the highly symmetrical 3-hexyne, this peak can be extremely weak or even absent from the spectrum[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, allowing for definitive structural assignment.
Comparative ¹H NMR Data
| Proton Environment | 1-Hexyne (Predicted) | 2-Hexyne (Predicted) | 3-Hexyne (Predicted) |
| ≡C-H | ~1.8 ppm (t) | - | - |
| -CH₂-C≡ | ~2.2 ppm (td) | ~2.1 ppm (q) | ~2.1 ppm (q) |
| -CH₂- | ~1.5 ppm (m) | ~1.4 ppm (sextet) | - |
| -CH₃ | ~0.9 ppm (t) | ~1.1 ppm (t), ~1.8 ppm (t) | ~1.1 ppm (t) |
| Number of Signals | 5 | 4 | 2 |
| Peak Ratio | 1:2:2:2:3 | 2:2:3:3 | 4:6 (or 2:3) |
Comparative ¹³C NMR Data
| Carbon Environment | 1-Hexyne (Predicted) | 2-Hexyne (Predicted) | 3-Hexyne (Predicted) |
| ≡C-H | ~68 ppm | - | - |
| -C≡C- | ~84 ppm | ~75 ppm, ~79 ppm | ~81 ppm |
| -CH₂- | ~18, ~31 ppm | ~12, ~22 ppm | ~14 ppm |
| -CH₃ | ~13 ppm | ~13, ~14 ppm | ~12 ppm |
| Number of Signals | 6 | 6 | 3 |
Interpretation:
-
The number of unique signals in both ¹H and ¹³C NMR spectra is a powerful differentiator. The highly symmetrical 3-hexyne exhibits the fewest signals (2 in ¹H, 3 in ¹³C).
-
1-Hexyne is distinguished by the presence of a signal for the acetylenic proton (≡C-H) in the ¹H NMR spectrum, typically appearing as a triplet around 1.8 ppm due to coupling with the adjacent methylene group.
-
2-Hexyne shows a greater number of signals than 3-hexyne due to its lower symmetry. The chemical shifts of the methyl and methylene groups will differ from those in 1-hexyne and 3-hexyne.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. All hexyne isomers have the same molecular weight (82.14 g/mol ), so differentiation relies on analyzing the relative abundance of fragment ions.
Comparative Mass Spectrometry Data
| m/z | 1-Hexyne (Relative Abundance) | 2-Hexyne (Relative Abundance) | 3-Hexyne (Relative Abundance) | Possible Fragment Ion |
| 82 | 25% | 30% | 28% | [C₆H₁₀]⁺ (Molecular Ion) |
| 67 | 100% | 65% | 60% | [C₅H₇]⁺ |
| 53 | 40% | 100% | 100% | [C₄H₅]⁺ |
| 41 | 70% | 55% | 50% | [C₃H₅]⁺ |
| 39 | 65% | 60% | 55% | [C₃H₃]⁺ |
| 27 | 45% | 40% | 35% | [C₂H₃]⁺ |
Data obtained from the NIST WebBook.
Interpretation:
-
While the molecular ion peak (m/z = 82) is present for all isomers, their fragmentation patterns differ in the relative abundances of key fragment ions.
-
1-Hexyne shows a base peak (most abundant fragment) at m/z = 67, corresponding to the loss of a methyl group.
-
2-Hexyne and 3-Hexyne both exhibit a base peak at m/z = 53. However, the relative abundance of other fragments, such as the peak at m/z = 67, can be used to distinguish them. For instance, the m/z 67 peak is more prominent in the spectrum of 2-hexyne compared to 3-hexyne.
-
The fragmentation of alkynes often involves cleavage of the C-C bond alpha to the triple bond, leading to resonance-stabilized propargyl cations.
Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid hexyne isomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional group vibrations.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the hexyne isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity) are analyzed to determine the structure of the isomer.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the hexyne isomer (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or dichloromethane.
-
Chromatographic Separation: A small volume (e.g., 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to separate the isomers based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Analysis: The retention time from the chromatogram helps to separate the isomers, and the mass spectrum of each peak is analyzed to confirm the identity based on the molecular ion and fragmentation pattern.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for differentiating the hexyne isomers using the spectroscopic data.
Caption: Workflow for differentiating hexyne isomers using IR and NMR spectroscopy.
References
A Comparative Guide to the Kinetic Studies of 1-Chloro-3-hexyne Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of 1-Chloro-3-hexyne
This compound is a haloalkyne, a class of organic compounds characterized by a halogen atom directly attached to an sp-hybridized carbon of an alkyne. This structural feature imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis. The primary reactions of this compound can be categorized into two main types:
-
Electrophilic Addition to the Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles.
-
Nucleophilic Substitution at the sp-Hybridized Carbon: The electronegative chlorine atom creates a dipole, rendering the adjacent carbon atom electrophilic and thus a target for nucleophiles.
The kinetics of these reactions are influenced by several factors, including the nature of the reactant, solvent polarity, and temperature. Understanding these kinetic parameters is crucial for controlling reaction outcomes and optimizing synthetic pathways.
Comparison of Reaction Pathways
Due to the lack of specific kinetic data for this compound, a direct quantitative comparison with alternative reactants is not possible. However, a qualitative comparison based on established reaction mechanisms can be made.
Electrophilic Addition Reactions
Electrophilic additions to alkynes, such as halogenation or hydrohalogenation, are well-documented. For instance, the reaction of 1-hexyne with HBr proceeds via a Markovnikov addition.[1] While specific rate constants for this compound are unavailable, the presence of the electron-withdrawing chloro group is expected to deactivate the alkyne towards electrophilic attack compared to a non-halogenated alkyne like 3-hexyne.
Table 1: Qualitative Comparison of Electrophilic Addition Reactivity
| Reactant | Expected Relative Rate of Electrophilic Addition | Rationale |
| 3-Hexyne | Higher | Alkyl groups are weakly electron-donating, stabilizing the intermediate vinyl cation. |
| This compound | Lower | The chloro group is electron-withdrawing, destabilizing the intermediate vinyl cation. |
| 1-Bromo-3-hexyne | Lower (than 3-hexyne), potentially slightly higher than this compound | The bromo group is also electron-withdrawing, but less so than chlorine, potentially leading to a slightly faster reaction. |
Nucleophilic Substitution Reactions
Nucleophilic substitution at an sp-hybridized carbon is a key reaction for 1-haloalkynes. These reactions can proceed through different mechanisms, influencing the reaction rate. The rate of nucleophilic substitution on haloalkanes is known to be influenced by the nature of the leaving group, with iodides being more reactive than chlorides.[2] A similar trend can be anticipated for haloalkynes. For example, the reaction of cis-1-chloro-3-methylcyclohexane with sodium cyanide is accelerated by the addition of sodium iodide, suggesting that the corresponding iodo-compound reacts faster.[3]
Table 2: Qualitative Comparison of Nucleophilic Substitution Reactivity
| Reactant | Expected Relative Rate of Nucleophilic Substitution | Rationale |
| 1-Iodo-3-hexyne | Highest | The C-I bond is the weakest among the halogens, making iodide the best leaving group. |
| 1-Bromo-3-hexyne | Intermediate | The C-Br bond is stronger than C-I but weaker than C-Cl. |
| This compound | Lowest | The C-Cl bond is the strongest of the three, making chloride the poorest leaving group. |
Experimental Protocols for Kinetic Studies
To obtain the much-needed quantitative data for the reactions of this compound, detailed kinetic studies are required. Below are generalized experimental protocols for studying both gas-phase and solution-phase kinetics.
Gas-Phase Kinetic Studies
Objective: To determine the rate constant for the gas-phase reaction of this compound with a reactant (e.g., a radical species).
Methodology: Relative Rate Technique
This method involves reacting a mixture of this compound and a reference compound (with a known rate constant) with a reactive species and monitoring their relative decay.
-
Reactor Setup: A temperature-controlled reaction chamber (e.g., a Teflon bag or glass vessel) is used.
-
Reactant Preparation: A known concentration of this compound, a reference compound (e.g., an alkene with a similar reactivity), and a precursor for the reactive species (e.g., a photolytic chlorine source) are introduced into the reactor in a buffer gas (e.g., N2 or air).
-
Reaction Initiation: The reaction is initiated by photolysis (e.g., using UV lamps) to generate the reactive species.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Data Analysis: The relative rate constant is determined from the following equation:
ln([this compound]t / [this compound]0) = (k_chlorohexyne / k_ref) * ln([reference]t / [reference]0)
where k_chlorohexyne and k_ref are the rate constants for the reactions of the reactive species with this compound and the reference compound, respectively.
Solution-Phase Kinetic Studies
Objective: To determine the rate constant for the reaction of this compound with a nucleophile in a specific solvent.
Methodology: Spectrophotometric Monitoring
This method is suitable if one of the reactants or products has a distinct UV-Vis absorption spectrum.
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the desired solvent.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the reactant solutions in a thermostated cuvette placed in a UV-Vis spectrophotometer.
-
Data Acquisition: The change in absorbance at a specific wavelength is monitored over time.
-
Data Analysis: The rate constant is determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
The following diagrams illustrate the plausible mechanisms for the primary reactions of this compound.
Caption: Plausible mechanism for the electrophilic addition of HBr to this compound.
Caption: Plausible concerted (SN2-like) mechanism for nucleophilic substitution on this compound.
Experimental Workflow
The following diagram outlines the general workflow for a gas-phase kinetic study using the relative rate method.
Caption: Workflow for a gas-phase relative rate kinetic experiment.
Conclusion
While direct kinetic data for this compound remains elusive, this guide provides a framework for understanding its reactivity in comparison to other alkynes and haloalkanes. The provided experimental protocols offer a starting point for researchers to generate the necessary quantitative data. The continued study of haloalkyne kinetics is essential for advancing their application in organic synthesis and drug development.
References
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation in modern organic synthesis, relies on a delicate interplay of catalyst, co-catalyst, solvent, and, critically, the base. The choice of base can significantly influence reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the efficacy of different bases in Sonogashira coupling, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] The base plays a multifaceted role in the catalytic cycle. Primarily, it neutralizes the hydrogen halide byproduct generated during the reaction.[1] Furthermore, it is understood to facilitate the formation of the key copper acetylide intermediate, which is a crucial step in the catalytic cycle.[3] The selection of an appropriate base is therefore paramount for a successful and high-yielding transformation.
Comparative Efficacy of Common Bases
A wide array of bases, broadly categorized as organic amines and inorganic bases, have been successfully employed in Sonogashira couplings. The optimal choice is often dependent on the specific substrates, catalyst system, and reaction conditions.
Amine Bases
Amine bases are the most frequently used in Sonogashira reactions, often serving as both the base and the solvent.[1] Their efficacy is influenced by their steric hindrance and basicity.
-
Triethylamine (NEt₃) and Diisopropylamine (i-Pr₂NH) are commonly used, offering a good balance of basicity and steric bulk.
-
Piperidine and Pyrrolidine have also been shown to be effective, with some studies indicating superior performance under specific conditions.[4][5]
-
Bulky amines like Diisopropylethylamine (DIPEA) can be advantageous in preventing side reactions.[5]
Inorganic Bases
Inorganic bases provide an alternative, particularly in copper-free Sonogashira protocols or when amine-sensitive functional groups are present in the substrates.
-
Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed and are known for their mildness and effectiveness.[1][3]
-
Phosphates like potassium phosphate (K₃PO₄) have also proven to be efficient in promoting the coupling reaction.[6]
-
Other inorganic bases like potassium hydroxide (KOH) , sodium bicarbonate (NaHCO₃) , and sodium hydroxide (NaOH) have been investigated, though their application is less common.[5]
Other Bases
In certain specialized Sonogashira protocols, other types of bases have been utilized:
-
Tetrabutylammonium fluoride (TBAF) has been shown to be effective in copper- and amine-free Sonogashira reactions.[7]
-
Tetrabutylammonium acetate (TBAA) has been used as a base in copper-free couplings at room temperature.[1]
Quantitative Comparison of Base Efficacy
The following table summarizes experimental data from various studies, comparing the yields of Sonogashira coupling reactions with different bases under specified conditions.
| Entry | Aryl Halide | Alkyne | Base | Catalyst | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodonitrobenzene | Phenylacetylene | Piperidine | Pd₆L₈ nanoball | None | DMF | 50 | - | 95 | [5] |
| 2 | 4-Iodonitrobenzene | Phenylacetylene | NEt₃ | Pd₆L₈ nanoball | None | DMF | 50 | - | 92 | [5] |
| 3 | 4-Iodonitrobenzene | Phenylacetylene | Cs₂CO₃ | Pd₆L₈ nanoball | None | DMF | 50 | - | 65 | [5] |
| 4 | 4-Iodonitrobenzene | Phenylacetylene | K₂CO₃ | Pd₆L₈ nanoball | None | DMF | 50 | - | 60 | [5] |
| 5 | 4-Iodonitrobenzene | Phenylacetylene | DIPEA | Pd₆L₈ nanoball | None | DMF | 50 | - | 55 | [5] |
| 6 | 4-Iodonitrobenzene | Phenylacetylene | KOH | Pd₆L₈ nanoball | None | DMF | 50 | - | 40 | [5] |
| 7 | 4-Iodonitrobenzene | Phenylacetylene | NaHCO₃ | Pd₆L₈ nanoball | None | DMF | 50 | - | 35 | [5] |
| 8 | 4-Iodonitrobenzene | Phenylacetylene | NaOH | Pd₆L₈ nanoball | None | DMF | 50 | - | 30 | [5] |
| 9 | Iodobenzene | Phenylacetylene | TBAF | PdCl₂(PPh₃)₂ | None | None | 80 | 0.2 | 98 | [7] |
| 10 | 4-Bromoanisole | Phenylacetylene | K₃PO₄ | NCP pincer palladacycle | CuI | DMF | 130 | - | ~75 | [8] |
| 11 | 4-Bromoanisole | Phenylacetylene | DABCO | NCP pincer palladacycle | CuI | DMF | 130 | - | ~70 | [8] |
| 12 | 2,6,9,10-Tetrabromoanthracene | Phenylacetylene | Cs₂CO₃ | Pd(CH₃CN)₂Cl₂ / cataCXium A | None | 2-MeTHF | RT | 48 | 92 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for Sonogashira coupling reactions cited in this guide.
General Procedure for Sonogashira Coupling with an Amine Base (from[5])
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) were added the palladium catalyst (e.g., Pd₆L₈ nanoball, 0.1 mol%) and the amine base (e.g., piperidine, 2.0 mmol). The reaction mixture was stirred at 50 °C under an inert atmosphere until the reaction was complete (monitored by TLC). The mixture was then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling with an Inorganic Base (from[9])
In a glovebox, a reaction vessel was charged with the aryl halide (0.101 mmol), the terminal alkyne (1.5 equivalents per halide), cesium carbonate (1 equivalent per halide), Pd(CH₃CN)₂Cl₂ (0.5 mol% per halide), and cataCXium A (1 mol% per halide). 2-Methyltetrahydrofuran (5 mL) was added, and the mixture was stirred at room temperature for 48 hours under an argon atmosphere. The reaction mixture was then filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography to afford the desired product.
Visualizing the Sonogashira Coupling Workflow
The following diagram illustrates the typical experimental workflow for a Sonogashira coupling reaction.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
The following diagram illustrates the logical relationship in selecting a base for Sonogashira coupling.
Caption: Decision tree for selecting a base in Sonogashira coupling.
Conclusion
The choice of base is a critical parameter in the optimization of Sonogashira coupling reactions. While amine bases remain a popular and effective choice for a wide range of substrates, inorganic bases offer a valuable alternative, particularly in the context of copper-free and amine-sensitive systems. The provided data and protocols serve as a valuable resource for researchers, enabling an informed decision-making process for base selection and facilitating the successful synthesis of target molecules. Further screening and optimization are always recommended for novel or challenging substrates to achieve the highest possible yields and reaction efficiency.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. golden.com [golden.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Reactivity of 1-Chloro-3-hexyne: A Computational and Experimental Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized alkynes like 1-chloro-3-hexyne is pivotal for designing novel synthetic pathways. This guide provides a comparative analysis of the potential reaction mechanisms of this compound, supported by experimental data from analogous systems and computational insights into similar reactions.
Nucleophilic Substitution: A Competing Pathway
The presence of a chlorine atom on an sp³-hybridized carbon suggests the possibility of nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chlorine atom. The efficiency of such reactions with haloalkanes is dependent on the nature of the alkyl halide (primary, secondary, tertiary), the strength of the nucleophile, and the reaction conditions.[1][2][3][4] Acetylide anions, formed by the deprotonation of terminal alkynes, are known to be potent nucleophiles in substitution reactions, particularly with primary halides.[5][6]
Table 1: Comparison of Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Product | Reaction Type | Computational Insights (Analogous Systems) | Experimental Protocol (Analogous Systems) |
| This compound (Hypothetical) | Nu⁻ | Substituted hexyne | SN2 favored (primary halide) | - | Typically performed in a polar aprotic solvent (e.g., DMSO, DMF) with a salt of the nucleophile at room temperature to moderate heating.[7] |
| Primary Haloalkane (e.g., 1-Bromobutane) | OH⁻ | 1-Butanol | SN2 | The reaction proceeds via a backside attack, leading to inversion of stereochemistry.[2] | Reaction with aqueous NaOH or KOH, often in an alcohol-water mixture, with heating.[3] |
| Terminal Alkyne (forms Acetylide) | R-X | Internal Alkyne | SN2 | - | A strong base like NaNH₂ is used to deprotonate the terminal alkyne, followed by the addition of the primary alkyl halide.[5][7] |
Experimental Protocol: Nucleophilic Substitution with Acetylides (General)
A solution of a terminal alkyne in a suitable solvent (e.g., liquid ammonia, THF) is treated with a strong base such as sodium amide (NaNH₂) at low temperatures to form the acetylide anion. The electrophile (e.g., a primary alkyl halide) is then added, and the reaction is allowed to warm to room temperature. The reaction is subsequently quenched with a proton source (e.g., water, ammonium chloride solution), and the product is isolated and purified using standard techniques like extraction and distillation or chromatography.[5]
Elimination Reactions: The Formation of Alkynes and Allenes
When treated with a strong base, haloalkanes can undergo elimination reactions to form alkenes.[1][8] In the case of this compound, elimination of HCl could potentially lead to the formation of a conjugated enyne or an allene, depending on the position of the abstracted proton. The preparation of alkynes from vicinal or geminal dihalides via double elimination is a well-established synthetic method.[9][10][11]
Table 2: Comparison of Elimination Reactions
| Substrate | Base | Product(s) | Reaction Type | Computational Insights (Analogous Systems) | Experimental Protocol (Analogous Systems) |
| This compound (Hypothetical) | Strong Base (e.g., NaNH₂) | Hex-2-en-4-yne or Hexa-1,2-diene | E2 | - | Reaction with a strong base like sodium amide in an inert solvent such as liquid ammonia or THF at elevated temperatures.[9][10] |
| 2-Bromobutane | NaOEt | 2-Butene (major), 1-Butene (minor) | E2 | The transition state requires an anti-periplanar arrangement of the departing proton and leaving group.[8] | Heating the haloalkane with a solution of sodium ethoxide in ethanol.[1] |
| Vicinal Dihalide | NaNH₂ | Alkyne | Double E2 | - | Treatment with at least two equivalents of a strong base like NaNH₂ in liquid ammonia.[9][11] |
Experimental Protocol: Dehydrohalogenation of Dihalides (General)
The dihaloalkane is added to a stirred suspension of a strong base, such as sodium amide, in a suitable solvent like liquid ammonia at low temperatures. The reaction mixture is stirred for several hours and then quenched, typically by the addition of water or an aqueous solution of ammonium chloride. The organic product is then extracted with an organic solvent, and the solvent is removed to yield the crude alkyne, which can be further purified by distillation or chromatography.[9][10]
Cycloaddition Reactions: Building Rings with the Alkyne Moiety
The carbon-carbon triple bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction (acting as a dienophile) or [3+2] cycloadditions with 1,3-dipoles.[12][13][14] Computational studies on cycloadditions involving various alkynes have provided significant insights into the reaction mechanisms and the factors governing their reactivity and regioselectivity.[15][16][17][18][19] The presence of an electron-withdrawing chloroalkyl group may influence the electronic properties of the alkyne and its reactivity in these reactions.
Table 3: Comparison of Cycloaddition Reactions (with DFT Computational Data for Analogous Systems)
| Reaction Type | Dienophile/Dipolarophile | Diene/Dipole | Product | Activation Energy (ΔG‡, kcal/mol) - Analogous Systems | Computational Method (Analogous Systems) |
| [4+2] Cycloaddition (Diels-Alder) | This compound (Hypothetical) | Butadiene | Substituted Cyclohexadiene | - | - |
| [4+2] Cycloaddition | Ethylene | Butadiene | Cyclohexene | ~23-27 | DFT (B3LYP) |
| [3+2] Cycloaddition | This compound (Hypothetical) | Azide | Triazole | - | - |
| [3+2] Cycloaddition | 2-Butyne | Methyl Azide | Triazole | 22.0 | DFT (M06-2X/6-311++G(d))[19] |
| [3+2] Cycloaddition | Cyclooctyne | Methyl Azide | Triazole | 5.5 | DFT (M06-2X/6-311++G(d))[19] |
Experimental Protocol: Diels-Alder Reaction (General)
The diene and dienophile are mixed in a suitable solvent (or neat if they are liquids) and heated in a sealed tube or under reflux. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed, and the product is purified by crystallization, distillation, or chromatography.
Visualizing the Reaction Pathways
To better understand the potential transformations of this compound, the following diagrams illustrate the key reaction mechanisms.
Caption: SN2 nucleophilic substitution on this compound.
Caption: Potential E2 elimination pathways for this compound.
Caption: [4+2] Cycloaddition (Diels-Alder) involving this compound.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 14. youtube.com [youtube.com]
- 15. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DFT Studies on Ni-Mediated C–F Cleavage for the Synthesis of Cyclopentadiene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DFT study on the mechanism of bimetallic Pd–Zn-catalyzed cycloaddition of alkynyl aryl ethers with internal alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Intramolecular alkyne–dithiolium cycloaddition: a joint experimental and DFT mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05087A [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Quantifying 1-Chloro-3-hexyne Conversion
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactant conversion is paramount for reaction optimization, kinetic studies, and process control. This guide provides a comparative overview of common analytical techniques for quantifying the conversion of 1-Chloro-3-hexyne, a valuable building block in organic synthesis. The following sections detail the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle of Quantification | Sample Preparation | Sensitivity | Throughput | Key Advantages | Key Limitations |
| GC-MS/FID | Chromatographic separation of this compound from product(s) followed by detection and quantification based on peak area relative to an internal standard. | Dilution in a volatile organic solvent; addition of an internal standard. | High (ng to pg level) | High (automated injections) | Excellent separation, high sensitivity, and structural information (MS). | Destructive technique; requires volatile and thermally stable analytes. |
| ¹H NMR Spectroscopy | In-situ or ex-situ monitoring of the disappearance of specific proton signals of this compound and the appearance of product signals. Quantification is based on the integration of these signals relative to an internal standard. | Dissolution in a deuterated solvent; addition of an internal standard. | Moderate (µg to mg level) | Moderate | Non-destructive; provides detailed structural information; suitable for in-situ monitoring. | Lower sensitivity than GC; potential for signal overlap in complex mixtures. |
| FTIR Spectroscopy | In-situ or ex-situ monitoring of the disappearance of the characteristic vibrational bands of the alkyne C≡C bond in this compound. | Direct analysis of the reaction mixture (in-situ) or preparation of a thin film on an IR-transparent window (ex-situ). | Moderate | High (for in-situ) | Real-time reaction monitoring; non-destructive. | Less precise for quantification compared to chromatography and NMR; potential for band overlap. |
| HPLC-UV | Chromatographic separation of this compound from product(s). Quantification is based on the UV absorbance of a derivatized analyte or the use of a universal detector. | Derivatization to introduce a UV-active chromophore or use of a universal detector (e.g., RID, ELSD). | Low to Moderate | High (automated injections) | Wide applicability to a range of compounds. | This compound lacks a strong UV chromophore, requiring derivatization or specialized detectors.[1][2][3][4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (GC-MS/FID)
Principle: This technique separates volatile compounds in a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then detected by a mass spectrometer, which provides structural information through fragmentation patterns, or a flame ionization detector, which offers robust quantification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Select an appropriate internal standard (IS) that is chemically inert, does not react with the components of the reaction mixture, and is well-resolved from the analyte and product peaks. A suitable choice would be a stable hydrocarbon with a similar boiling point, such as dodecane.[5][6]
-
Prepare a series of calibration standards by adding a fixed concentration of the internal standard to varying concentrations of the this compound stock solution.
-
For reaction monitoring, withdraw an aliquot of the reaction mixture at specific time points, quench the reaction if necessary, and dilute it with the solvent containing the same fixed concentration of the internal standard.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector (FID): 280 °C.
-
Detector (MS):
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization at 70 eV.
-
Scan range: m/z 35-300.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
For the reaction samples, calculate the concentration of this compound using the calibration curve.
-
The conversion is calculated as: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen atoms in a molecule. The conversion of this compound can be quantified by monitoring the change in the integral of its characteristic proton signals relative to a stable internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Choose a deuterated solvent (e.g., CDCl₃) that dissolves all reaction components.
-
Select an internal standard with a simple ¹H NMR spectrum that does not overlap with the signals of the reactant or products. A suitable choice would be 1,3,5-trimethoxybenzene or mesitylene.
-
Prepare a stock solution of the internal standard in the deuterated solvent.
-
For reaction monitoring, withdraw an aliquot of the reaction mixture at specific time points and add it to a known volume of the internal standard stock solution in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Number of scans: 8-16 (depending on concentration).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Pulse angle: 30-45 degrees.
-
-
-
Data Analysis:
-
Identify the characteristic signals for this compound. The protons on the carbon adjacent to the chlorine (C1) and the methylene group adjacent to the alkyne (C2) will be key to monitor.
-
Integrate the chosen signal(s) of this compound and the signal of the internal standard.
-
The concentration of this compound at each time point can be determined relative to the known concentration of the internal standard.
-
Calculate the conversion as described for the GC method.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The conversion of this compound can be monitored by observing the decrease in the intensity of the characteristic absorption band of the carbon-carbon triple bond (C≡C).
Experimental Protocol:
-
In-situ Monitoring:
-
Utilize an attenuated total reflectance (ATR) or transmission flow cell connected to the reaction vessel.
-
Acquire a background spectrum of the reaction mixture before initiating the reaction.
-
Continuously collect spectra at regular intervals throughout the reaction.
-
-
Ex-situ Analysis:
-
Withdraw an aliquot of the reaction mixture at specific time points.
-
Deposit a small drop of the mixture onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film for analysis.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: Equipped with a suitable detector (e.g., DTGS or MCT).
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic C≡C stretching vibration of the internal alkyne in this compound, which is expected in the 2100-2260 cm⁻¹ region.
-
Monitor the decrease in the absorbance of this peak over time.
-
For quantitative analysis, a calibration curve can be constructed by plotting the peak height or area of the C≡C band against known concentrations of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds lacking a UV chromophore, such as this compound, derivatization is necessary to introduce a UV-active moiety for detection and quantification.[1][2][3][4]
Experimental Protocol:
-
Derivatization (Pre-column):
-
Select a derivatizing agent that reacts specifically with the alkyne or chloro group to attach a chromophore. For example, a reagent that undergoes a click reaction with the alkyne could be used.
-
Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete and reproducible derivatization of this compound.
-
-
Sample Preparation:
-
Prepare calibration standards of the derivatized this compound.
-
For reaction samples, withdraw an aliquot at specific time points, quench the reaction, and perform the derivatization procedure.
-
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized product.
-
-
Data Analysis:
-
Generate a calibration curve based on the peak areas of the derivatized standards.
-
Calculate the concentration of this compound in the reaction samples and determine the conversion.
-
Visualization of Analytical Workflow
Caption: General workflow for quantifying chemical conversion.
References
- 1. veeprho.com [veeprho.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nu.edu.om [nu.edu.om]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Chloro-3-hexyne: A Comparative Guide to a Niche Alkynyl Halide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-hexyne is a functionalized internal alkyne that holds potential as a building block in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications and experimental data for this specific compound. This guide, therefore, aims to provide a comparative analysis of its potential utility by examining the well-established chemistry of analogous alkynyl halides and related functional groups. By exploring the expected reactivity and potential applications in areas such as cross-coupling reactions and as a precursor for substituted alkynes, this document serves as a resource for researchers considering the use of this compound or seeking alternative synthetic strategies.
Introduction
Alkynyl halides are versatile intermediates in organic synthesis, primarily utilized in the formation of carbon-carbon bonds. The presence of a halogen atom on a carbon of the alkyne moiety allows for a range of transformations, most notably in metal-catalyzed cross-coupling reactions. This compound, with its chlorine atom at the propargylic position and an internal triple bond, presents a unique structural motif. While specific experimental data for this compound is limited, its reactivity can be inferred from the behavior of similar chloroalkynes and propargyl chlorides. This guide will compare the potential applications of this compound with established alternative reagents and synthetic methodologies.
Potential Applications and Comparative Analysis
The primary utility of an alkynyl halide like this compound is expected to be in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is positioned on a carbon adjacent to a triple bond, making it a propargylic halide. Propargylic halides are known to undergo nucleophilic substitution reactions (SN2 and SN2').
Table 1: Comparison of this compound with Other Alkylating Agents in Nucleophilic Substitution
| Feature | This compound (Expected) | Propargyl Bromide | 1-Bromo-1-hexyne |
| Reactivity | Moderate | High | Low (for substitution at sp carbon) |
| Common Nucleophiles | Amines, azides, thiols, carbanions | Amines, azides, thiols, carbanions | Not typically used for substitution |
| Potential Products | Substituted alkynes, allenes | Substituted alkynes, allenes | Not applicable |
| Key Advantage | Potentially more stable than propargyl bromide | High reactivity | Direct functionalization of terminal alkyne |
| Key Disadvantage | Lower reactivity than the bromide analog | Potential for over-alkylation and side reactions | Different reaction pathway (cross-coupling) |
Experimental Protocol (General for Propargylic Substitution):
A typical procedure for a nucleophilic substitution on a propargylic halide would involve the following steps:
-
Dissolution: The nucleophile (e.g., an amine or thiol) is dissolved in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: A non-nucleophilic base (e.g., potassium carbonate or triethylamine) is added to deprotonate the nucleophile if necessary.
-
Addition of Electrophile: this compound would be added to the reaction mixture, likely dropwise and at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
While the chlorine atom in this compound is not directly attached to the alkyne, it could potentially participate in certain cross-coupling reactions. However, the more common substrates for reactions like Sonogashira coupling are haloalkynes where the halogen is directly attached to the sp-hybridized carbon.
Table 2: Comparison of this compound with Other Substrates in Cross-Coupling Reactions
| Feature | This compound (Potential) | 1-Iodo-1-hexyne | 3-Hexyne (via C-H activation) |
| Reaction Type | Unlikely for direct Sonogashira | Sonogashira, Stille, Suzuki | C-H alkynylation |
| Common Coupling Partner | Not established | Terminal alkynes, organostannanes, boronic acids | Aryl halides |
| Catalyst System | Not established | Pd/Cu catalysts | Various transition metal catalysts |
| Key Advantage | Readily available starting material class | High reactivity and well-established protocols | Atom economy (no pre-functionalization) |
| Key Disadvantage | Low reactivity of C(sp³)-Cl bond | Often requires multi-step synthesis | Requires specific directing groups or harsh conditions |
Experimental Protocol (General for Sonogashira Coupling):
A standard Sonogashira coupling protocol, for which an alternative like 1-iodo-1-hexyne would be used, is as follows:
-
Catalyst Preparation: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added to a reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: The haloalkyne (e.g., 1-iodo-1-hexyne), the terminal alkyne coupling partner, and a suitable solvent (e.g., THF or DMF) are added.
-
Base Addition: An amine base, such as triethylamine or diisopropylethylamine, is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion.
-
Workup and Purification: The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualization of Potential Synthetic Pathways
The following diagrams illustrate the expected reactivity of this compound in comparison to a standard haloalkyne in a common synthetic transformation.
Assessing the Regioselectivity of Additions to 1-Chloro-3-hexyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of common addition reactions—hydrohalogenation, hydration, and halogenation—to the unsymmetrical internal alkyne, 1-Chloro-3-hexyne. The presence of an electron-withdrawing chloro group significantly influences the electronic properties of the alkyne, thereby directing the outcome of these electrophilic additions. This document summarizes the predicted regioselectivity based on established reaction mechanisms and provides detailed experimental protocols for carrying out these transformations.
Executive Summary
Electrophilic addition to this compound is expected to be highly regioselective due to the electronic influence of the chloro substituent. The inductive effect of the chlorine atom deactivates the alkyne and directs the electrophilic attack to the carbon atom further from the electron-withdrawing group. This guide outlines the expected major products for hydrohalogenation, hydration, and halogenation reactions, providing a framework for synthetic planning and mechanistic investigation.
Comparison of Regioselectivity in Addition Reactions
The regioselectivity of addition reactions to this compound is governed by the stability of the intermediate carbocation (or partial positive charge in a bridged intermediate). The electron-withdrawing inductive effect of the chlorine atom destabilizes a positive charge on the adjacent carbon (C-2). Consequently, electrophilic attack will preferentially occur at the C-4 position to form a more stable carbocation at the C-3 position.
| Reaction Type | Reagents | Expected Major Product(s) | Predicted Regioselectivity |
| Hydrohalogenation | HCl, HBr, HI | 3-Halo-1-chloro-3-hexene | Markovnikov Addition (Halogen on C-3) |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-Chloro-3-hexanone | Markovnikov Addition (Carbonyl on C-3) |
| Halogenation | Cl₂, Br₂ | (E)-3,4-Dihalo-1-chloro-3-hexene | Anti-addition |
Note: The predictions above are based on established principles of electrophilic addition reactions and the known electronic effects of substituents. Experimental verification is recommended to confirm these outcomes.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and experimental workflows for the addition reactions to this compound.
Lack of Public Data on Cytotoxicity of 1-Chloro-3-hexyne Derivatives Prevents Direct Comparison
Despite a comprehensive search of available scientific literature, no specific studies detailing the cytotoxicity of 1-Chloro-3-hexyne derivatives were identified. This absence of publicly accessible data precludes a direct comparative analysis of their cytotoxic performance against other compounds.
Researchers and drug development professionals are therefore encouraged to perform initial cytotoxicity screenings to establish the biological activity of this class of compounds. This guide provides a foundational framework for such an investigation, including a detailed experimental protocol for a standard cytotoxicity assay and a hypothesized signaling pathway for chloroalkyne-induced cytotoxicity, based on the known mechanisms of similar chemical entities.
Experimental Protocols
To assess the cytotoxic potential of this compound derivatives, a colorimetric method such as the MTT assay is a widely accepted and robust starting point.[1][2][3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
MTT Cell Viability Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.[1][2][3][5][6]
1. Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[1][5]
-
Incubate the plate for 1 to 4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][3]
4. Solubilization of Formazan:
-
After the incubation period, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 0.01 M HCl in isopropanol, to each well to dissolve the formazan crystals.[5][6]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[1][5]
5. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to subtract background absorbance.[1][2][5]
-
The intensity of the purple color is directly proportional to the number of viable cells.
6. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway for Cytotoxicity
While no specific pathway has been elucidated for this compound derivatives, their chemical structure suggests a potential for acting as alkylating agents. Alkylating agents are known to exert cytotoxic effects primarily through the covalent modification of DNA and other macromolecules, leading to cell cycle arrest and apoptosis.[7][8][9][10][11] The presence of a reactive chloro group and an alkyne moiety could facilitate such interactions.
A hypothesized signaling pathway for cytotoxicity induced by a this compound derivative is presented below. This pathway is based on the general mechanism of action of alkylating agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 11. researchgate.net [researchgate.net]
Mechanistic Insights into 1-Chloro-3-hexyne Isomerization: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mechanistic pathways of isomerization is crucial for controlling reaction outcomes and designing novel synthetic routes. This guide provides a comparative analysis of the potential mechanistic pathways for the isomerization of 1-chloro-3-hexyne, supported by analogous experimental data from related systems.
The isomerization of this compound can theoretically proceed through several distinct mechanistic routes, primarily categorized as base-catalyzed, acid-catalyzed, and transition metal-catalyzed pathways. Each of these mechanisms involves different intermediates and reaction conditions, leading to a variety of potential isomeric products, including other alkynes, allenes, and conjugated dienes. Due to a lack of specific experimental data for this compound in publicly available literature, this guide will draw upon established mechanisms for alkyne isomerization and quantitative data from analogous compounds to provide a comparative overview.
Comparison of Potential Isomerization Pathways
| Mechanistic Pathway | Key Intermediates & Features | Probable Products | Analogous Experimental Data Summary |
| Base-Catalyzed | Allenic carbanion; 1,3-prototropic shift (zipper reaction). Requires a strong base. | 1-Chloro-2-hexyne, 1-chloro-1-hexyne, Chloro-1,2-hexadiene | Isomerization of internal alkynes to terminal alkynes is well-documented. For example, treatment of 2-alkynes with potassium 3-aminopropylamide (KAPA) can lead to near-quantitative yields of the corresponding 1-alkyne. |
| Acid-Catalyzed | Vinyl cation, resonance-stabilized carbocation. | 2-Chloro-2-hexyne, 3-Chloro-2-hexyne, Conjugated chloro-dienes | While less common for simple alkynes, acid-catalyzed isomerization of functionalized alkynes can occur. For instance, treatment of certain enynes with a Brønsted acid can lead to cycloisomerization products via cationic intermediates. |
| Transition Metal-Catalyzed | Metal-alkyne complex, metal-allene complex, π-allyl complex, metal hydride species. | Various isomers depending on the metal and ligands; can be highly selective. | Iridium pincer complexes have been shown to isomerize internal alkynes to allenes with high efficiency. Palladium catalysts are known to promote isomerization in tandem with other reactions. |
| Thermal | Diradical intermediates, pericyclic transition states. | Often leads to complex mixtures, including cyclic products or conjugated dienes. | Thermal rearrangements of enynes are known to proceed through[1][1] sigmatropic shifts to form allenyl intermediates, which can then undergo further cyclization reactions. |
Detailed Mechanistic Pathways and Experimental Protocols
Base-Catalyzed Isomerization
The base-catalyzed isomerization of alkynes is a well-established process that typically proceeds through a series of 1,3-prototropic shifts, often referred to as the "alkyne zipper" reaction. This process involves the deprotonation of a carbon adjacent to the triple bond to form a propargyl/allenyl anion, followed by reprotonation at a different position.
Proposed Mechanism for this compound:
A strong base would abstract a proton from the C-2 or C-5 position of this compound. Deprotonation at C-2 would lead to an equilibrium between a propargyl anion and an allenyl anion. Reprotonation could then yield 1-chloro-2-hexyne or a chloroallene. If a sufficiently strong base is used in excess, the reaction can proceed until the thermodynamically most stable terminal alkyne is formed and deprotonated, driving the equilibrium.
Illustrative Experimental Protocol (Analogous System): Isomerization of 2-Decyn-1-ol to 9-Decyn-1-ol
To a solution of potassium hydride (X mmol) in 1,3-diaminopropane at room temperature is added 2-decyn-1-ol (Y mmol). The reaction mixture is stirred for a specified time, and then quenched by the addition of water. The product is extracted with an organic solvent, dried, and purified by chromatography to yield 9-decyn-1-ol.
Caption: Base-catalyzed isomerization via an allenic anion intermediate.
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization of alkynes is less common than for alkenes but can occur, especially with substrates that can form stabilized carbocation intermediates. The mechanism would likely involve protonation of the triple bond to form a vinyl cation, which can then undergo rearrangement and deprotonation.
Proposed Mechanism for this compound:
Protonation of the triple bond of this compound would lead to a vinyl cation. The position of protonation would influence the subsequent rearrangement. For instance, protonation at C-4 could lead to a secondary vinyl cation, which might rearrange via a hydride shift or a Wagner-Meerwein type shift of the chloroethyl group. Deprotonation would then yield an isomeric chloroalkyne or a conjugated chlorodiene.
Illustrative Experimental Protocol (Analogous System): Acid-Catalyzed Cycloisomerization of an Enyne
To a solution of the enyne substrate in a suitable solvent (e.g., dichloromethane) at a controlled temperature is added a Brønsted acid (e.g., trifluoroacetic acid). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a base, and the product is isolated and purified by standard chromatographic techniques.
Caption: Acid-catalyzed isomerization pathway leading to a conjugated diene.
Transition Metal-Catalyzed Isomerization
Transition metals offer a diverse range of mechanisms for alkyne isomerization, often providing high selectivity under mild conditions. The specific pathway depends on the metal, its oxidation state, and the ligands. Common mechanisms include oxidative addition/reductive elimination cycles, C-H activation, and the formation of π-allyl or metal-allene intermediates.
Proposed Mechanism for this compound with an Iridium Catalyst:
An iridium complex could coordinate to the alkyne, followed by oxidative addition into the C-H bond at the propargylic position (C-2 or C-5) to form a hydrido-iridium-alkynyl complex. This can then rearrange to an iridium-allene complex, which upon reductive elimination would release the isomerized product.
Illustrative Experimental Protocol (Analogous System): Iridium-Catalyzed Isomerization of an Internal Alkyne to an Allene
An internal alkyne is dissolved in a suitable solvent (e.g., benzene-d6 for NMR monitoring) in an NMR tube. A solution of the iridium pincer complex catalyst is added. The tube is sealed and heated to a specific temperature, and the reaction progress is monitored by 1H NMR spectroscopy.
Caption: A general transition metal-catalyzed isomerization workflow.
Conclusion
While direct experimental data on the isomerization of this compound is scarce, a comparative analysis of established alkyne isomerization mechanisms provides a strong foundation for predicting its behavior under various catalytic conditions. Base-catalyzed methods are likely to favor the formation of other alkynes and allenes through prototropic shifts. Acid-catalyzed pathways may lead to rearranged products, including conjugated dienes, via carbocationic intermediates. Transition metal catalysis offers the potential for high selectivity towards specific isomers, depending on the chosen catalytic system. Further experimental investigation is necessary to fully elucidate the specific reactivity of this compound and to harness its isomerization for synthetic applications.
References
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3] Traditionally, this reaction is performed with a palladium catalyst and a copper(I) co-catalyst. However, the development of copper-free methodologies has gained significant traction, offering distinct advantages in certain applications. This guide provides a comprehensive comparative analysis of the copper-catalyzed and copper-free Sonogashira reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their synthetic needs.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst | Palladium catalyst only |
| Reaction Conditions | Generally milder (often room temperature) | Often requires higher temperatures |
| Key Advantage | High reactivity and efficiency for a broad range of substrates | Avoids formation of alkyne homocoupling (Glaser) byproducts, simplified purification |
| Key Disadvantage | Potential for alkyne homocoupling, difficult removal of copper traces | Can be less efficient for less reactive substrates (e.g., aryl chlorides) |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine) | Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃) |
Performance Comparison: A Quantitative Look
The choice between a copper-catalyzed and a copper-free Sonogashira protocol often depends on the specific substrates being coupled and the desired purity of the final product. The following tables summarize representative experimental data, comparing the yields of the two methods across various aryl halides and alkynes.
Table 1: Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Copper-Catalyzed | PdCl₂(PPh₃)₂/CuI | Triethylamine | - | RT | 1.5 | 95 | [4] |
| Iodobenzene | Phenylacetylene | Copper-Free | Pd(OAc)₂/cataCXium A | 2-MeTHF | Cs₂CO₃ | RT | 48 | 92 | [5] |
| 4-Iodoanisole | Phenylacetylene | Copper-Catalyzed | CuI/3-Pphen | Water | K₂CO₃ | 100 | - | 90 | [6] |
| 4-Iodoanisole | Phenylacetylene | Copper-Free | Pd(CH₃CN)₂Cl₂/cataCXium A | 2-MeTHF | Cs₂CO₃ | RT | 48 | 94 | [5] |
| 4-Iodonitrobenzene | Phenylacetylene | Copper-Catalyzed | CuSO₄·5H₂O | - | - | - | - | 85 | [7] |
| 4-Iodonitrobenzene | Phenylacetylene | Copper-Free | Pd(OAc)₂/urea | - | - | RT | - | 95 | [1] |
Table 2: Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Alkyne | Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylacetylene | Copper-Catalyzed | Pd(PPh₃)₂Cl₂/CuI | Pyrrolidine | - | 100 | - | 75 | [8] |
| Bromobenzene | Phenylacetylene | Copper-Free | [DTBNpP]Pd(crotyl)Cl | DMSO | TMP | RT | 1.5 | 97 | [9] |
| 4-Bromoacetophenone | Phenylacetylene | Copper-Catalyzed | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | - | 80 | - | 88 | [8] |
| 4-Bromoacetophenone | Phenylacetylene | Copper-Free | (AllylPdCl)₂/P(t-Bu)₃ | DMF | Cs₂CO₃ | RT | - | 95 | [10] |
| 4-Bromotoluene | Phenylacetylene | Copper-Catalyzed | Pd/C/Cu₂O | THF/DMA | - | 75 | - | 60 | [11] |
| 4-Bromotoluene | Phenylacetylene | Copper-Free | Pd₂(dba)₃/P(tBu)₃ | DMF | Cs₂CO₃ | RT | - | 98 | [10] |
Table 3: Coupling of Aryl Chlorides with Terminal Alkynes
| Aryl Chloride | Alkyne | Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chlorobenzene | Phenylacetylene | Copper-Catalyzed | Not widely reported | - | - | - | - | - | |
| Chlorobenzene | Phenylacetylene | Copper-Free | Pd(CH₃CN)₂Cl₂/sSPhos | HEP/Water | TMG | 100 | - | 85 | [12] |
| 4-Chloroacetophenone | Phenylacetylene | Copper-Free | Pd(CH₃CN)₂Cl₂/cataCXium A | 2-MeTHF | Cs₂CO₃ | RT | 48 | 75 | [5] |
Mechanistic Pathways
The fundamental difference between the two methods lies in the mechanism of alkyne activation. In the copper-catalyzed version, a copper acetylide is formed, which then undergoes transmetalation with the palladium complex. In the copper-free variant, the palladium catalyst orchestrates all the key steps, including alkyne activation.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
In the copper-free Sonogashira reaction, the palladium catalyst directly interacts with the terminal alkyne. The reaction is believed to proceed through a deprotonation pathway or a π-alkyne complex formation, followed by oxidative addition of the aryl halide, and subsequent reductive elimination.
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocols
Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira reactions.
Copper-Catalyzed Sonogashira Coupling of Iodobenzene and Phenylacetylene
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add triethylamine, followed by iodobenzene and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diphenylacetylene.[4]
Copper-Free Sonogashira Coupling of 4-Bromotoluene and Phenylacetylene
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, P(tBu)₃, and Cs₂CO₃.
-
Add DMF, followed by 4-bromotoluene and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.[10]
Experimental Workflow
The general workflow for setting up a Sonogashira coupling reaction is similar for both methods, with the primary difference being the inclusion of the copper co-catalyst in the copper-catalyzed version.
Caption: Generalized experimental workflow for Sonogashira cross-coupling reactions.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are highly valuable synthetic methods. The classical copper-cocatalyzed reaction remains a robust and highly efficient method for a wide array of substrates, often proceeding under mild conditions. However, the advent of copper-free protocols has addressed key limitations of the original method, namely the undesirable formation of alkyne homocoupling byproducts and the challenges associated with removing residual copper from the final product. The choice between the two will ultimately be dictated by the specific requirements of the synthesis, including the reactivity of the substrates, the desired level of purity, and the tolerance of the starting materials to the reaction conditions. For many applications, particularly in the synthesis of sensitive molecules for the pharmaceutical and materials science industries, the benefits of the copper-free approach are increasingly compelling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Unexpected: A Comparative Guide to the Reaction Pathways of 1-Chloro-3-hexyne
For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactivity is paramount. While predicting reaction outcomes is a cornerstone of synthetic chemistry, the formation of unexpected products offers a unique window into complex mechanistic landscapes and can unveil novel synthetic routes. This guide provides a comparative analysis of the expected versus potential unexpected reaction pathways of 1-Chloro-3-hexyne, supported by analogous experimental data from the literature, to aid in the structural elucidation of unforeseen products.
The reactivity of haloalkynes is a rich and diverse field, offering a plethora of synthetic possibilities. Typically, a primary alkyl halide like this compound would be expected to undergo nucleophilic substitution or elimination reactions. However, the presence of the alkyne functionality introduces the potential for more complex and unexpected transformations, including intramolecular cyclization and rearrangement cascades. This guide explores these possibilities, offering a framework for identifying and characterizing unexpected products.
Comparison of Expected vs. Unexpected Reaction Products
The following table summarizes the expected and potential unexpected products from the reaction of this compound, with comparative data drawn from analogous systems in the literature.
| Product Type | Product Structure | Reaction Pathway | Typical Reagents & Conditions | Expected Yield (Analogous Systems) | Key Spectroscopic Data (Analogous Systems) |
| Expected | |||||
| Substitution | Nu-(CH₂)₂-C≡C-Et | Sₙ2 | Nu⁻ (e.g., CN⁻, N₃⁻), Polar aprotic solvent | 60-90% | ¹H NMR: ~2.5-3.0 ppm (t, 2H, -CH₂-Nu), ~2.2 ppm (q, 2H, -CH₂-CH₃); ¹³C NMR: ~70-80 ppm (alkynyl carbons) |
| Elimination | CH₂=CH-C≡C-Et | E2 | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | 50-80% | ¹H NMR: ~5.0-6.0 ppm (vinyl protons); IR: ~3300 cm⁻¹ (terminal alkyne C-H, if formed), ~2100-2200 cm⁻¹ (C≡C stretch) |
| Unexpected | |||||
| Cyclization (5-exo-dig) | 1-ethyl-3-methylenecyclobutene | Intramolecular cyclization via vinylidene-metal complex | Pd(0) or other transition metal catalyst | 40-70% | ¹H NMR: ~4.5-5.5 ppm (exocyclic methylene protons), ~2.0-3.0 ppm (ring protons); ¹³C NMR: ~140-150 ppm (alkene carbons) |
| Rearrangement/Cyclization | 1-chloro-1,2-hexadiene | Allenic rearrangement | Base or Lewis acid | Variable | IR: ~1950 cm⁻¹ (allene stretch); ¹³C NMR: ~200 ppm (central allene carbon), ~70-90 ppm (terminal allene carbons) |
| Rearrangement/Cyclization | 1-ethyl-2-chlorocyclobutene | Isomerization of cyclic allene intermediate | Trapping of strained cyclic allene | Low to moderate | ¹H NMR: ~5.5-6.5 ppm (vinyl proton); ¹³C NMR: ~120-140 ppm (alkene carbons) |
Experimental Protocols for Key Reactions
General Procedure for Sₙ2 Substitution (Analogous System)
To a solution of a 1-halo-3-alkyne (1.0 eq) in dimethylformamide (DMF, 0.5 M) is added sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Intramolecular Cyclization (Analogous System)
A solution of a 1-halo-3-alkyne (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as acetonitrile or toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed in vacuo. The residue is then purified by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships between the starting material and the various potential products.
Caption: Overview of potential reaction pathways for this compound.
The formation of unexpected products often involves complex mechanistic steps. The diagram below illustrates a plausible pathway involving an initial rearrangement to an allene, which can then undergo further reactions.
Caption: Plausible cascade pathway for the formation of unexpected cyclic products.
Conclusion
The chemistry of this compound extends beyond simple substitution and elimination reactions. The potential for intramolecular cyclizations and rearrangements leading to unexpected cyclic and allenic products presents both a challenge and an opportunity for synthetic chemists. By considering these alternative pathways and utilizing the comparative data and experimental frameworks provided, researchers can be better equipped to elucidate the structures of unexpected products and potentially harness these novel transformations for the synthesis of complex molecules. Careful analysis of spectroscopic data, particularly IR for the characteristic allene stretch and detailed NMR analysis, is crucial in distinguishing between the various possible isomers. This guide serves as a starting point for the investigation into the rich and sometimes unpredictable reactivity of haloalkynes.
Safety Operating Guide
Safe Disposal of 1-Chloro-3-hexyne: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 1-chloro-3-hexyne, a flammable and irritating compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the chemical's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol [1] |
| Appearance | No information available |
| Boiling Point | No information available |
| Density | No information available |
| Flash Point | No information available |
| Solubility | No information available |
| XLogP3 | 2.3[1] |
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] All potential ignition sources must be removed from the vicinity, as this compound is flammable.[2][3] Use spark-proof tools and explosion-proof equipment.[2][3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the chemical with an inert material such as sand, silica gel, or a universal binder.[2][3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not empty this chemical into drains or release it into the environment.[2][3] The following workflow outlines the required steps for its proper disposal.
Detailed Disposal Steps:
-
Waste Segregation and Collection:
-
Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Regulatory Compliance:
-
Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Ensure all required paperwork and manifests are completed accurately for the waste transfer.
-
By following these procedures, you will ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
